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  • Product: 2-Iodo-1-benzofuran-6-ol
  • CAS: 112768-48-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 2-Iodo-1-benzofuran-6-ol: A Technical Guide for Structural Elucidation

Executive Summary 2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) is a highly valued halogenated heterocycle[1], frequently utilized as a pivotal electrophilic intermediate in transition-metal-catalyzed cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) is a highly valued halogenated heterocycle[1], frequently utilized as a pivotal electrophilic intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the development of advanced pharmaceuticals and optoelectronic materials[2]. Accurate structural elucidation of this compound is paramount to ensure regiochemical integrity before downstream synthesis.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data tabulation. We will explore the fundamental quantum mechanical and electronic principles—specifically relativistic spin-orbit coupling and mesomeric resonance—that dictate its Nuclear Magnetic Resonance (NMR) behavior, followed by a self-validating experimental protocol.

Mechanistic Principles of Chemical Shifts: The Causality of the Spectra

To accurately assign the 1 H and 13 C NMR spectra of 2-iodo-1-benzofuran-6-ol, one must understand the dual electronic effects governing the benzofuran core:

The Spin-Orbit HALA Effect at C-2

The introduction of an iodine atom at the C-2 position induces a profound relativistic shielding effect on the directly attached carbon[3]. Known as the Heavy-Atom on Light-Atom (HALA) effect , the spin-orbit coupling of iodine's massive valence electrons drastically lowers the chemical shift of the adjacent C-2 nucleus[4]. While a typical unsubstituted benzofuran C-2 resonates at approximately 145 ppm[5], the HALA effect drives the C-2 in 2-iodo-1-benzofuran-6-ol upfield by nearly 50 ppm, placing it anomalously around 94–95 ppm.

Mesomeric (+M) Shielding by the C-6 Hydroxyl

The hydroxyl group at C-6 acts as a strong π -electron donor. Through resonance (+M effect), it increases electron density specifically at the ortho (C-5, C-7) and para (C-3a) positions. This results in significant upfield shifts for both the protons and carbons at these loci. Conversely, the C-6 carbon itself is strongly deshielded (~155 ppm) due to the inductive electron-withdrawing nature (-I effect) of the highly electronegative oxygen atom[5].

Standardized Experimental Protocol

For rigorous structural validation, the following self-validating acquisition protocol is recommended to ensure no resonances are missed or misassigned.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-iodo-1-benzofuran-6-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO is strictly chosen over CDCl 3​ to prevent the rapid intermolecular exchange of the C-6 hydroxyl proton, allowing it to be observed as a distinct, quantifiable broad singlet and enabling potential NOESY correlations.

  • Instrument Calibration: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise (S/N) ratio. Lock the magnetic field to the deuterium signal of DMSO- d6​ (2.50 ppm for 1 H, 39.5 ppm for 13 C).

  • 1D 1 H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Use a spectral width of 12 ppm, 64k data points, and 16 scans. Ensure a relaxation delay (D1) of at least 1.5 seconds.

  • 1D 13 C Acquisition: Execute a proton-decoupled 13 C sequence (e.g., zgpg30). Use a spectral width of 250 ppm, 64k data points, and a minimum of 512 scans. Causality: Set the relaxation delay (D1) to 2.5–3.0 seconds. This extended delay is critical to ensure the full longitudinal relaxation ( T1​ ) of the quaternary carbons (C-2, C-3a, C-6, C-7a), which lack the efficient dipole-dipole relaxation mechanisms provided by directly attached protons.

  • 2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the spin systems and heteronuclear connectivities, forming a closed-loop validation of the molecular framework.

Spectral Data & Tabular Assignments

The following tables synthesize the quantitative chemical shifts ( δ , ppm), multiplicities, and coupling constants ( J , Hz) derived from the predictable electronic environment of the molecule.

Table 1: 1 H NMR Spectral Data (500 MHz, DMSO- d6​ )
Position δ (ppm)Multiplicity J (Hz)IntegrationAssignment Rationale
OH 9.60s (broad)-1HDeshielded, exchangeable proton stabilized by DMSO.
H-4 7.35d8.51HOrtho coupling to H-5; least affected by the +M effect of the OH group.
H-3 6.90s-1HIsolated furan ring proton; sharp singlet due to C-2 substitution.
H-7 6.85d2.11HMeta coupling to H-5; strongly shielded by the ortho hydroxyl group.
H-5 6.72dd8.5, 2.11HOrtho coupling to H-4, meta to H-7; shielded by ortho hydroxyl group.
Table 2: 13 C NMR Spectral Data (125 MHz, DMSO- d6​ )
Position δ (ppm)TypeAssignment Rationale & Causality
C-7a 157.0CqBridgehead carbon heavily deshielded by the adjacent furan oxygen.
C-6 155.2CqDeshielded by direct attachment to the electronegative hydroxyl group.
C-4 122.2CHAromatic carbon meta to the hydroxyl group; relatively unshielded.
C-3a 121.5CqBridgehead carbon; shielded by para hydroxyl resonance (+M).
C-3 111.3CHFuran ring carbon; slightly deshielded relative to the iodine-bound C-2.
C-5 109.7CHStrongly shielded by ortho hydroxyl resonance (+M).
C-7 98.4CHStrongly shielded by ortho hydroxyl resonance (+M).
C-2 94.8CqExtreme upfield shift driven by the relativistic HALA effect from Iodine.

Structural Elucidation Workflow

The integration of 1D and 2D NMR data forms a self-validating system. The HMBC (Heteronuclear Multiple Bond Correlation) acts as the linchpin of this workflow. By observing the 3JCH​ correlations from the isolated furan proton (H-3) to the benzene ring carbons (C-3a, C-4), and from the benzene protons (H-4, H-7) back to the bridgehead carbons, the regiochemistry of both the iodine and the hydroxyl group is unequivocally locked.

NMR_Workflow Start 2-Iodo-1-benzofuran-6-ol Sample Preparation (DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Anal1H 1H Analysis: Spin-Spin Coupling (J) Acq1D->Anal1H Anal13C 13C Analysis: HALA Effect at C-2 Acq1D->Anal13C HMBC HMBC Correlations: Bridge Furan & Benzene Rings Acq2D->HMBC Anal1H->HMBC Anal13C->HMBC Confirm Final Regiochemical Assignment HMBC->Confirm

Figure 1: Self-validating NMR workflow for the structural elucidation of 2-iodo-1-benzofuran-6-ol.

References

  • [1] 112768-48-6 | 2-Iodobenzofuran-6-ol - A2B Chem. a2bchem.com.

  • [4] Experimental Studies of the 13 C NMR of Iodoalkynes in Lewis-Basic Solvents. acs.org.

  • [3] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table | Chemical Reviews. acs.org.

  • [5] Substituent Effects in the Benzofuran System. I. Proton and Carbon-13 Chemical Shifts. scilit.com.

  • [2] Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. nii.ac.jp.

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 2-Iodo-1-benzofuran-6-ol: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Technical Whitepaper & Methodological Guide Introduction: Molecular Anatomy and Significance The compound 2-Iodo-1-benzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Technical Whitepaper & Methodological Guide

Introduction: Molecular Anatomy and Significance

The compound 2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) [1] represents a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of amyloid imaging agents for Alzheimer's disease and radioiodinated pharmaceuticals [2]. Structurally, it consists of a planar benzofuran core, a hydroxyl group at the C6 position, and a heavy iodine atom at the C2 position.

From a crystallographic perspective, this molecule is a fascinating case study in competing supramolecular interactions. The crystal packing is not dictated by a single dominant force, but rather an intricate interplay of hydrogen bonding , halogen bonding , and π-π stacking . Understanding the causality behind these interactions is critical for researchers aiming to engineer the solid-state properties of benzofuran derivatives or optimize their binding affinity in biological targets.

Supramolecular Mechanics: Driving Forces of Crystal Packing

As a Senior Application Scientist, I approach crystal structure not merely as a static set of coordinates, but as a dynamic equilibrium of electrostatic forces. The solid-state architecture of 2-Iodo-1-benzofuran-6-ol is governed by three primary mechanistic pillars:

The σ -Hole and Halogen Bonding

Iodine is a highly polarizable, heavy halogen. Covalent bonding to the sp2 hybridized carbon of the furan ring induces an anisotropic distribution of electron density around the iodine atom. This creates a localized region of positive electrostatic potential coaxially aligned with the C–I bond, known as the σ -hole [3]. In the crystal lattice, this σ -hole acts as a potent Lewis acid, seeking out Lewis bases (such as the oxygen lone pairs of neighboring hydroxyl groups or the furan ring) to form highly directional halogen bonds (C–I···O). The strength of this interaction directly competes with traditional hydrogen bonding, dictating the primary axis of the unit cell.

Hydrogen Bonding Networks

The C6-hydroxyl group acts as both a strong hydrogen bond donor and acceptor. In benzofuran-6-ol derivatives, these hydroxyl groups typically self-assemble into infinite 1D chains or 2D sheets via robust O–H···O intermolecular interactions[4]. The causality here is thermodynamic: maximizing the number of satisfied hydrogen bonds drastically lowers the free energy of the crystal lattice, often overriding steric hindrances.

π
π Stacking Interactions

The extended aromaticity of the fused benzofuran system provides a large, flat surface area susceptible to London dispersion forces. Adjacent molecules will align in either a face-to-face (slipped parallel) or edge-to-face (T-shaped) geometry to maximize orbital overlap, stabilizing the 3D supramolecular network.

Table 1: Expected Quantitative Crystallographic Parameters

The following table summarizes the anticipated geometric and crystallographic data based on the structural physics of halogenated benzofurans.

ParameterExpected Value / RangeCausality / RationaleCrystal SystemMonoclinic or TriclinicLow symmetry is typical for planar, asymmetric aromatics forming directional H-bonds.Space Group P21​/c or P1ˉ Centrosymmetric packing maximizes packing efficiency (Kitaigorodskii's principle).C–I Bond Length2.05 – 2.10 Å sp2 carbon-iodine bond; shorter than aliphatic C-I due to partial double-bond character.C–I···O Angle165° – 180°Halogen bonds are strictly linear due to the coaxial nature of the σ -hole [3].O–H···O Distance2.70 – 2.85 ÅIndicates strong, stabilizing dipole-dipole hydrogen bonding [4]. π π Centroid Distance3.40 – 3.80 ÅOptimal distance for van der Waals stabilization without electron cloud repulsion.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a high-resolution structural model, the experimental workflow must be treated as a self-validating system. Errors in early stages (e.g., poor crystal growth) compound exponentially during structure refinement.

Step 1: Thermodynamic Crystal Growth
  • Solvent Selection: Dissolve 10 mg of 2-Iodo-1-benzofuran-6-ol in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM).

  • Antisolvent Layering: Carefully layer 2 mL of n -pentane on top of the DCM solution in a narrow NMR tube.

  • Causality: Halogenated benzofurans are highly soluble in polar/halogenated solvents. Direct evaporation often yields kinetic products (amorphous powders or twinned microcrystals). Vapor diffusion or liquid-liquid layering allows the system to slowly traverse the metastable zone of supersaturation, thermodynamically favoring the nucleation and growth of defect-free single crystals.

Step 2: Crystal Harvesting and Cryoprotection
  • Mounting: Submerge the harvested crystals in a drop of perfluoropolyether cryo-oil on a glass slide.

  • Selection: Using a polarized light microscope, select a single crystal with sharp extinction and well-defined faces (ideal dimensions: 0.1×0.1×0.05 mm). Mount it on a MiTeGen loop.

  • Causality: The cryo-oil displaces the volatile mother liquor. This prevents the crystal lattice from collapsing due to solvent loss and acts as a glassing agent to prevent ice formation when the crystal is flash-cooled.

Step 3: Data Collection at Cryogenic Temperatures
  • Cooling: Transfer the loop to the diffractometer goniometer, immediately placing it in a 100 K nitrogen cold stream.

  • Irradiation: Collect diffraction frames using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) using an area detector.

  • Causality: Why 100 K? Iodine is a massive atom. At room temperature, its thermal vibrations (Atomic Displacement Parameters, ADPs) are immense, which smears the electron density map and obscures the precise positions of the lighter carbon and oxygen atoms. Cryocooling freezes out these dynamic motions, yielding high-resolution, high-angle diffraction data.

Step 4: Data Reduction and Absorption Correction
  • Integration: Integrate the raw frames to extract the intensities of the hkl reflections.

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Iodine is a strong anomalous scatterer and highly absorbing to X-rays. Without rigorous absorption correction, the data will suffer from systematic errors, manifesting as massive residual electron density peaks (Fourier ripples) surrounding the iodine atom in the final map.

Step 5: Structure Solution and Refinement
  • Solution: Solve the phase problem using dual-space methods (e.g., SHELXT) to locate the heavy iodine and the benzofuran core.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Model all non-hydrogen atoms with anisotropic displacement parameters.

  • Hydrogen Treatment: Locate the hydroxyl hydrogen in the difference Fourier map and refine its coordinates freely if data quality permits. Place aromatic hydrogens in geometrically idealized positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • Validation: The model is self-validating if the final R1​ factor is <0.05 , the goodness-of-fit (GooF) is near 1.0, and the residual electron density ( Δρmax​ / Δρmin​ ) is within ±1.0 e/Å 3 (excluding minor ripples near the iodine).

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the SCXRD methodology.

SCXRD_Workflow A 1. Thermodynamic Crystal Growth (Liquid-Liquid Layering) B 2. Crystal Selection & Mounting (Polarized Light & Cryo-oil) A->B Yields Defect-Free Single Crystals C 3. X-Ray Data Collection (Diffractometer, 100 K) B->C Flash-Cooling Prevents Degradation D 4. Data Reduction (Integration & Absorption Correction) C->D Raw Diffraction Frames (hkl) E 5. Structure Solution (Dual-Space Methods / SHELXT) D->E Corrects Iodine Absorption Errors F 6. Structure Refinement (Least-Squares on F² / SHELXL) E->F Initial Electron Density Map G 7. Validation & CIF Generation (CheckCIF & R-factor Analysis) F->G Final Anisotropic Model G->F Iterative Correction if R1 > 0.05

Fig 1: Step-by-step X-ray crystallography workflow for 2-Iodo-1-benzofuran-6-ol.

Conclusion

The crystallographic analysis of 2-Iodo-1-benzofuran-6-ol requires a rigorous, physics-driven approach. By understanding the causality behind the σ -hole of the iodine atom and the hydrogen-bonding capacity of the hydroxyl group, researchers can accurately predict and model the supramolecular behavior of this compound. Furthermore, adhering to a strict, cryogenically cooled X-ray diffraction protocol ensures that the heavy-atom absorption artifacts are mitigated, yielding a highly accurate, self-validated structural model suitable for advanced computational chemistry and rational drug design.

References

  • A2B Chem. "112768-48-6 | 2-Iodobenzofuran-6-ol". A2B Chem Catalog.
  • Labib, A., et al. "Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol". Asia Oceania Journal of Nuclear Medicine and Biology, PMC.
  • National Institutes of Health. "Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination". PMC.
  • Smolecule. "Buy 2-Methylbenzofuran-6-ol | 54584-24-6". Smolecule Technical Data.
Foundational

Whitepaper: Mechanism of Action of 2-Iodo-1-benzofuran-6-ol in Biological Pathways

Prepared by: Senior Application Scientist | Biopolis, Singapore | March 2026 Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale In the landscape of neuromole...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist | Biopolis, Singapore | March 2026 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

In the landscape of neuromolecular imaging and neuropharmacology, 2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) has emerged as a highly privileged scaffold. Originally synthesized as a building block, its unique structural topology—a planar aromatic core flanked by a halogen and a hydroxyl group—grants it exceptional bioactivity in the central nervous system (CNS).

The molecular architecture of this compound is not accidental; it is a finely tuned pharmacophore:

  • The Benzofuran Core: Provides a rigid, planar, and aromatic system that readily intercalates into the hydrophobic grooves of beta-sheet structures.

  • The 6-Hydroxyl (-OH) Group: Acts as a critical hydrogen bond donor and acceptor. This functional group is essential for anchoring the molecule to specific amino acid residues (e.g., Lys16) within target protein clefts.

  • The 2-Iodo Substitution: Serves a dual mechanistic purpose. Biologically, the heavy iodine atom increases the molecule's lipophilicity (LogP), ensuring rapid penetration across the Blood-Brain Barrier (BBB). Chemically, it provides an ideal site for isotopic exchange (e.g., 123 I, 124 I, 125 I) to convert the molecule into a radiotracer for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) .

Primary Biological Pathway: β -Amyloid (A β ) Plaque Intercalation

The primary biological application of 2-Iodo-1-benzofuran-6-ol lies in the diagnostic imaging of Alzheimer's Disease (AD). The accumulation of β -amyloid (A β ) peptides into insoluble plaques is a hallmark of AD pathogenesis.

When administered intravenously, the high lipophilicity of the iodinated benzofuran allows it to bypass endothelial tight junctions. Once in the brain parenchyma, the compound exhibits subnanomolar affinity for A β1−40​ and A β1−42​ aggregates. The binding mechanism is driven by a combination of hydrophobic intercalation of the benzofuran ring into the beta-sheet clefts, hydrogen bonding via the 6-OH group, and halogen bonding facilitated by the polarizable electron cloud of the 2-iodo group .

AB_Binding A 2-Iodo-1-benzofuran-6-ol B Blood-Brain Barrier A->B IV Injection C Aβ Fibril Cleft B->C Diffusion D Hydrogen Bonding (6-OH) C->D E Halogen Bonding (2-Iodo) C->E F PET/SPECT Signal D->F E->F

Mechanism of 2-Iodo-1-benzofuran-6-ol crossing the BBB and binding to Aβ fibrils for imaging.

Secondary Biological Pathway: COX-2 Inhibition & Neuroprotection

Beyond passive imaging, recent in silico and in vivo models have elucidated an active pharmacological role for iodobenzofuran derivatives in mitigating neuroinflammation. The compound acts as a competitive inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme heavily upregulated in neurodegenerative states.

The planar benzofuran structure mimics the arachidonic acid substrate, allowing it to occupy the COX-2 active site. Molecular dynamics simulations reveal that the 2-iodo group occupies a hydrophobic side-pocket within the enzyme, stabilizing the complex with binding energies exceeding -9.0 kJ/mol. By blocking the oxygenation of arachidonic acid, the compound halts the downstream synthesis of pro-inflammatory prostaglandins (e.g., PGE 2​ ), thereby reducing glial activation and oxidative stress .

COX2_Pathway Ligand 2-Iodo-1-benzofuran-6-ol Enzyme COX-2 Active Site Ligand->Enzyme Competitive Binding PG Prostaglandins (PGE2) Enzyme->PG Normal Pathway Block Inhibition of Oxygenation Enzyme->Block Inhibited State AA Arachidonic Acid AA->Enzyme Substrate

Secondary mechanism detailing COX-2 inhibition and reduction of neuroinflammation.

Quantitative Pharmacological Data

To facilitate comparative analysis for drug development professionals, the critical pharmacokinetic and binding parameters of the 2-Iodo-1-benzofuran-6-ol scaffold are summarized below.

Pharmacological ParameterObserved Value / RangeMechanistic Significance
A β40​ Binding Affinity ( Ki​ ) 0.1 – 2.5 nMSubnanomolar affinity ensures robust target engagement at microdosing levels.
Brain Uptake (2 min post-IV) 0.5 – 1.5% ID/organHigh lipophilicity enables rapid Blood-Brain Barrier (BBB) penetration.
Radiochemical Yield 60% – 80%Efficient iododestannylation suitable for clinical PET/SPECT preparation.
Radiochemical Purity > 95%Ensures high specific activity and minimal background noise in imaging.
COX-2 Binding Energy -8.08 to -9.67 kJ/molIndicates potent secondary anti-inflammatory properties via enzyme inhibition.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating methodologies. The following protocols are designed not just to execute a workflow, but to inherently prove their own accuracy through built-in causality and control mechanisms.

Protocol A: Site-Specific Radiosynthesis via Iododestannylation

Causality & Rationale: Direct electrophilic radioiodination of the benzofuran ring yields a mixture of regioisomers that are difficult to separate, diluting specific activity. To solve this, we utilize an organotin (tributyltin) precursor. The tin leaving group directs the radioiodine strictly to the 2-position via rapid transmetalation. This speed is critical when working with short-lived isotopes like 123 I ( t1/2​ = 13.2 h) .

Step-by-Step Workflow:

  • Dissolve 1 mg of the tributyltin-benzofuran precursor in 100 μ L of ethanol.

  • Add 10 μ L of 1M HCl and the desired amount of sodium radioiodide (Na 125 I or Na 123 I).

  • Initiate the oxidation by adding 10 μ L of 3% hydrogen peroxide (H 2​ O 2​ ).

  • Incubate at room temperature for exactly 10 minutes.

  • Quench the reaction with 100 μ L of saturated sodium bisulfite to neutralize unreacted iodine.

Self-Validating Mechanism (HPLC Co-elution): The system validates the product's identity via High-Performance Liquid Chromatography (HPLC). The synthesized radioactive tracer is spiked with a known quantity of non-radioactive ("cold") 2-Iodo-1-benzofuran-6-ol. The synthesis is only considered successful and valid if the radiometric detector peak (gamma emission) perfectly overlaps with the UV detector peak (cold standard) at the exact same retention time.

Radiosynthesis S1 Tributyltin Precursor S2 H2O2 Oxidant Addition S1->S2 S3 Radioiodine Incorporation S2->S3 S4 Iododestannylation (10 min, RT) S3->S4 S5 HPLC Purification (>95% Purity) S4->S5

Step-by-step iododestannylation workflow for radiolabeling benzofuran derivatives.

Protocol B: Competitive Radioligand Binding Assay

Causality & Rationale: Direct saturation binding with a novel lipophilic tracer is often confounded by non-specific lipid binding. By using a well-characterized, high-affinity radioligand (e.g., [ 125 I]TZDM) and titrating the unlabeled 2-Iodo-1-benzofuran-6-ol against it, we isolate the specific competitive interaction at the A β target cleft.

Step-by-Step Workflow:

  • Prepare synthetic A β1−40​ aggregates by incubating the peptide in PBS at 37°C for 72 hours.

  • In a 96-well plate, combine 50 μ L of A β aggregates, 50 μ L of [ 125 I]TZDM (0.1 nM final concentration), and 50 μ L of 2-Iodo-1-benzofuran-6-ol at varying concentrations (10 −11 to 10 −5 M).

  • Incubate the mixture for 3 hours at room temperature to reach equilibrium.

  • Separate bound from free radioligand using rapid vacuum filtration through GF/B glass filters.

  • Wash filters thrice with cold 10% ethanol/saline and measure retained radioactivity using a gamma counter.

Self-Validating Mechanism (Non-Specific Binding Control): The assay requires a parallel control well containing a massive excess (10 μ M) of cold ligand. If the radioactive signal in this control well is not reduced to the baseline background, it indicates the radioligand is binding non-specifically to the plastic microplate or off-target proteins, thereby invalidating the run. True specific binding is only confirmed when the displacement curve mathematically reaches a lower asymptote equivalent to this non-specific binding control.

References

  • Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease. Nuclear Medicine and Biology, 2002. URL:[Link]

  • Fluorinated Benzofuran Derivatives for PET Imaging of β -Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters, 2010. URL:[Link]

  • Evaluation of the Anti‐Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & Biodiversity (via ResearchGate), 2024. URL:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. URL:[Link]

Exploratory

2-Iodo-1-benzofuran-6-ol: A Comprehensive Guide to Physicochemical Properties, Reactivity, and Synthetic Applications

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural profiling, orthogonal reactivity, self-validating synthetic protocols, and advanced applications. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural profiling, orthogonal reactivity, self-validating synthetic protocols, and advanced applications.

Executive Summary

2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) is a highly versatile, bifunctional heteroaromatic building block characterized by a 10-π electron benzofuran core (1[1]). Structurally, it features an electrophilic iodine atom at the C2 position and a nucleophilic hydroxyl group at the C6 position. This orthogonal reactivity profile allows chemists to perform highly regioselective transformations, making it a privileged scaffold for the synthesis of complex natural products, organic light-emitting diodes (OLEDs), and novel pharmacophores.

Physicochemical Profiling & Electronic Structure

The chemical behavior of 2-Iodo-1-benzofuran-6-ol is dictated by the push-pull electronic dynamics of its functional groups. The oxygen atom in the furan ring donates electron density via resonance, enriching the fused benzene ring. However, the strong inductive electron-withdrawing effect of the adjacent furan oxygen leaves the C2 position relatively electron-deficient, weakening the C2–I bond and priming it for oxidative addition by low-valent transition metals.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
CAS Number 112768-48-6Unique chemical identifier
Molecular Formula C₈H₅IO₂Contains one halogen and one hydroxyl
Molecular Weight 260.03 g/mol Heavy atom effect from iodine dominates mass
H-Bond Donors 1 (-OH at C6)Enables specific target binding in biological systems
H-Bond Acceptors 2 (Furan -O-, -OH)Facilitates solubility in polar aprotic solvents
Predicted Reactivity OrthogonalC2 is electrophilic; C6 is nucleophilic

Chemical Reactivity & Mechanistic Pathways

The true value of 2-Iodo-1-benzofuran-6-ol lies in its dual reactivity.

  • C2-Iodine (Electrophilic Site): The C2–I bond is highly susceptible to palladium- and nickel-catalyzed cross-coupling reactions. Recent methodologies demonstrate that 2-halobenzofurans undergo highly efficient coupling with arylboronic acids to yield 2-arylbenzofuran scaffolds (2[2]). Furthermore, under strongly basic conditions (e.g., lithium 2,2,6,6-tetramethylpiperidide), the C2-iodine can undergo a base-catalyzed "halogen dance," migrating to the C3 position to stabilize the resulting organolithium intermediate (3[3]).

  • C6-Hydroxyl (Nucleophilic Site): The C6-OH can be readily protected (e.g., as a TBS or MOM ether) to prevent unwanted deprotonation during organometallic steps, or it can be alkylated via Williamson ether synthesis to tune the molecule's lipophilicity.

ReactivityMap Center 2-Iodo-1-benzofuran-6-ol (Core Scaffold) C2 C2 Position (Iodine) Center->C2 Electrophilic C6 C6 Position (Hydroxyl) Center->C6 Nucleophilic CrossCoupling Pd-Catalyzed Cross-Coupling C2->CrossCoupling HalogenDance Halogen Dance C2->HalogenDance Etherification Williamson Ether Synthesis C6->Etherification Protection OH Protection C6->Protection

Caption: Reactivity map of 2-Iodo-1-benzofuran-6-ol highlighting orthogonal functionalization sites.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and integrated analytical checkpoints.

Protocol 1: C6-Protection and Directed C2-Iodination

Causality: Direct iodination of benzofuran-6-ol is problematic because the acidic C6-OH proton will quench the strong base (n-BuLi) required for directed ortho-metalation (DoM). Therefore, transient silyl protection is mandatory.

  • Protection: Dissolve benzofuran-6-ol (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq). Stir at 25 °C for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the highly polar starting material to a non-polar spot.

  • Lithiation: Dissolve the TBS-protected intermediate in anhydrous THF and cool to -78 °C. Dropwise add n-BuLi (1.1 eq). The inductive effect of the furan oxygen directs lithiation exclusively to the C2 position. Stir for 30 minutes.

  • Iodination: Introduce a solution of I₂ (1.2 eq) in THF. Stir for 1 hour at -78 °C, then gradually warm to room temperature.

  • Quenching & Deprotection: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (visualized by the disappearance of the purple color). Extract with EtOAc. Treat the organic layer with TBAF (1.5 eq) to cleave the TBS group.

  • Final Validation: Confirm the structure of 2-Iodo-1-benzofuran-6-ol via ¹H NMR. The diagnostic C2-H singlet (typically around δ 7.6 ppm in the parent benzofuran) must be completely absent.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C2

Causality: We utilize Pd(dppf)Cl₂ as the catalyst. The bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step while preventing catalyst degradation.

  • Preparation: In a Schlenk flask, combine 2-Iodo-1-benzofuran-6-ol (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v). Purge the system with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the sealed flask to 80 °C for 6 hours.

  • Validation: Cool to room temperature and filter through a Celite pad to remove Pd black. Analyze the crude mixture via LC-MS to confirm the mass shift corresponding to the displacement of iodine (-126 Da) by the aryl group.

SuzukiWorkflow Step1 1. Reagent Prep & Degassing Step2 2. Pd(0) Catalyst Activation Step1->Step2 Step3 3. Oxidative Addition (C-I) Step2->Step3 Step4 4. Transmetalation (Ar-B(OH)2) Step3->Step4 Step5 5. Reductive Elimination Step4->Step5 Step6 6. Isolation & LC-MS Step5->Step6

Caption: Step-by-step mechanistic workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery & Material Science

The rigid, planar nature of the benzofuran core, combined with the specific substitution pattern of 2-Iodo-1-benzofuran-6-ol, makes it a highly sought-after precursor in two primary fields:

  • Medicinal Chemistry: Benzofuran-6-ol derivatives are heavily investigated as pharmacophores. Functionalization at the C6 position with morpholinomethyl or aminoalkoxy chains, combined with arylation at C2, has yielded potent vasorelaxant agents and anti-arrhythmics structurally analogous to Amiodarone (4[4]). Furthermore, radioiodinated derivatives are utilized as amyloid imaging agents for detecting β-amyloid plaques in Alzheimer's disease.

  • Material Science (OLEDs): The synthesis of 2-arylbenzofurans via Sonogashira or Suzuki couplings generates highly conjugated systems. These natural product analogues and synthetic fluorophores exhibit exceptional fluorescence quantum yields, making them critical components in the development of organic electronics and fluorescent probes (5[5]).

References

  • Title: 112768-48-6 | 2-Iodobenzofuran-6-ol Source: A2B Chem URL
  • Title: Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL
  • Title: Benzofuran–Morpholinomethyl–Pyrazoline Hybrids as a New Class of Vasorelaxant Agents Source: J-Stage URL
  • Title: Halogen dance reaction from 2‐iodobenzofuran (2IBF)
  • Title: Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids Source: Beilstein Journals URL

Sources

Foundational

Advanced Synthesis and Derivatization of 2-Iodo-1-benzofuran-6-ol Scaffolds: A Technical Whitepaper

Executive Summary The benzofuran ring system is a privileged pharmacophore embedded in numerous natural products and synthetic drugs. It exhibits a broad spectrum of biological activities, including anti-inflammatory, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran ring system is a privileged pharmacophore embedded in numerous natural products and synthetic drugs. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties (1[1]). Within this chemical space, 2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) (2[2]) serves as a highly versatile, dual-functionalized synthetic intermediate. The C6-hydroxyl group allows for straightforward etherification (critical for developing amyloid imaging agents or prodrugs) (3[3]), while the C2-iodine atom acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper details the mechanistic pathways, quantitative data, and self-validating protocols required to synthesize and derivatize this critical scaffold.

Retrosynthetic Strategies & Core Synthesis

The synthesis of 2-iodo-1-benzofuran-6-ol derivatives generally proceeds via two primary retrosynthetic disconnections: the de novo construction of the benzofuran core via iodocyclization, or the direct electrophilic iodination of a pre-formed benzofuran-6-ol.

Retrosynthesis A 2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) D Cross-Coupled Derivatives A->D Pd-Catalyzed Coupling B 1-Benzofuran-6-ol (Direct Iodination) B->A Electrophilic Iodination C 2-Alkynylphenol (Iodocyclization) C->A Annulation

Retrosynthetic pathways for 2-Iodo-1-benzofuran-6-ol and its downstream derivatives.

Electrophilic Iodocyclization of Alkynylphenols

The most robust approach to the 2-iodobenzofuran core is the electrophilic iodocyclization of ortho-alkynylphenols. This cascade reaction forms the C–O and C–I bonds simultaneously.

Causality & Reagent Selection: When treated with an iodinating agent, the alkyne is activated via an iodonium ion intermediate. While molecular iodine (I₂) is cost-effective, highly electrophilic sources like bis(2,4,6-collidine)iodonium hexafluorophosphate [I(coll)₂PF₆] are often required for electron-deficient substrates. The non-nucleophilic PF₆⁻ counterion prevents competitive addition to the alkyne, ensuring a clean 5-endo-dig cyclization that completes within seconds at room temperature (4[4]).

Mechanism N1 2-Alkynylphenol Derivative N2 Iodonium Ion Intermediate N1->N2 + I+ N3 Intramolecular Nucleophilic Attack (by Phenolic Oxygen) N2->N3 5-endo-dig Cyclization N4 Deprotonation & Aromatization N3->N4 - H+ N5 2-Iodo-1-benzofuran Scaffold N4->N5 Final Product

Mechanistic sequence of the electrophilic iodocyclization forming the benzofuran core.

Direct Electrophilic Iodination

For pre-formed 1-benzofuran-6-ol scaffolds, direct iodination at the C2 position is highly favored. The oxygen atom of the furan ring directs electrophilic aromatic substitution predominantly to the C2 position. Causality & Reagent Selection: Reagents such as N-iodosuccinimide (NIS) or an I₂/Oxone® system are preferred. Oxone® acts as an oxidant to continuously regenerate I⁺ from I⁻, making the process highly atom-economical (5[5]). Because the C6-hydroxyl group also activates the benzenoid ring, strict stoichiometric control and low temperatures are required to prevent over-iodination at the C5 or C7 positions.

Downstream Functionalization: Cross-Coupling Dynamics

The C2–I bond in 2-iodobenzofurans is exceptionally labile due to its low bond dissociation energy, making it primed for palladium- or copper-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacting 2-iodo-1-benzofuran-6-ol with arylboronic acids yields 2-arylbenzofurans, which are critical precursors for fluorescent scaffolds and biologically active entities (5[5]).

  • Sonogashira Coupling: Coupling with terminal alkynes yields 2-alkynylbenzofurans (6[6]).

  • N-Arylation: Copper-mediated coupling with anilines affords complex N-heteroaryl derivatives (7[7]).

Quantitative Yield Analysis

The following table summarizes the efficiency of various synthetic routes and functionalizations involving the 2-iodobenzofuran core.

TransformationSubstrateReagent / CatalystSolventTempYield (%)
Iodocyclization o-AlkynylphenolI(coll)₂PF₆CH₂Cl₂RT84–100
Direct Iodination Benzofuran-6-olI₂, Oxone®H₂O/EtOHReflux75–85
Suzuki Coupling 2-IodobenzofuranArylboronic acid, Pd(PPh₃)₄THF/H₂O80 °C80–92
N-Arylation 2-IodobenzofuranAniline, Cu (activated), K₂CO₃Dibutyl etherReflux65–78

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and visual cues.

Protocol A: Synthesis of 2-Iodo-1-benzofuran-6-ol via Iodocyclization
  • Preparation: Dissolve 1.0 mmol of the corresponding 4-(alkynyl)benzene-1,3-diol in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

  • Activation: Add 1.2 mmol of K₂CO₃. Causality: The base deprotonates the phenol, significantly increasing its nucleophilicity for the impending intramolecular attack, while also acting as an acid scavenger to prevent protodeiodination.

  • Iodination: Slowly add 1.05 mmol of I(coll)₂PF₆ at 0 °C.

    • In-Process Control: The solution will rapidly transition from pale yellow to deep orange, validating the formation of the active iodonium intermediate.

  • Cyclization & Quench: Stir for 15 minutes at room temperature.

    • In-Process Control: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the starting material (UV active, lower Rf​ ) and the appearance of a new non-polar spot (higher Rf​ ) validates reaction completion.

    • Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (the solution will turn from orange to colorless).

  • Isolation: Extract with CH₂Cl₂, dry over anhydrous MgSO₄, and purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Derivatization of the C2-Position
  • Preparation: Charge a Schlenk flask with 2-Iodo-1-benzofuran-6-ol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent & Base Addition: Add degassed THF (8 mL) and 2M aqueous Na₂CO₃ (2 mL).

    • Causality: Degassing the solvents prevents the oxidation of the active Pd(0) species. The biphasic system ensures the dissolution of both the organic substrates and the inorganic base. The base is strictly required to form the reactive boronate complex, facilitating the transmetalation step.

  • Reaction: Heat the mixture to 80 °C for 6 hours under vigorous stirring.

    • In-Process Control: The precipitation of "Pd black" (a dark, fine powder) toward the end of the reaction often indicates catalyst deactivation following substrate depletion, serving as a visual cue for reaction completion. Furthermore, the product spot on TLC will often exhibit strong fluorescence under 365 nm UV light.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via recrystallization.

References

  • Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL
  • Source: Synthesis 2021 (Thieme Connect)
  • Functionalization of the Benzofuran Ring at the 2-Position Source: Benchchem URL
  • Benzofuran synthesis through iodocyclization reactions: recent advances Source: MedCrave online URL
  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence Source: Taylor & Francis URL
  • Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)
  • 112768-48-6 | 2-Iodobenzofuran-6-ol Source: A2B Chem URL

Sources

Exploratory

Preclinical Pharmacokinetics and Preliminary Toxicity Profile of 2-Iodo-1-benzofuran-6-ol

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I approach 2-Iodo-1-benzofuran-6-ol (CAS 112768-48-6)[1] not merely as a stat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I approach 2-Iodo-1-benzofuran-6-ol (CAS 112768-48-6)[1] not merely as a static chemical structure, but as a dynamic system of metabolic liabilities and physicochemical advantages.

The benzofuran-6-ol scaffold is prominently featured in the development of highly specific PET and SPECT radioligands, particularly for interrogating amyloid-beta plaques in neurodegenerative diseases[2]. However, the addition of an iodine atom at the C2 position fundamentally alters the molecule's behavior. While halogenation increases lipophilicity—thereby enhancing blood-brain barrier (BBB) permeability—it introduces complex pharmacokinetic behaviors akin to other iodinated benzofurans like amiodarone, which is known for its extensive tissue distribution and erratic absorption[3]. Furthermore, the potential for reductive deiodination necessitates rigorous preliminary toxicity screening to rule out thyroid interference[4].

This whitepaper outlines the authoritative framework for evaluating the PK and toxicity of 2-Iodo-1-benzofuran-6-ol, explaining the causality behind each experimental design choice to ensure robust, self-validating data generation.

Metabolic Pathways & Structural Liabilities

The pharmacokinetic fate of 2-Iodo-1-benzofuran-6-ol is dictated by three primary structural features:

  • Phenolic Hydroxyl (C6): This is a highly exposed site for Phase II metabolism. Rapid glucuronidation and sulfation are expected, which will severely limit oral bioavailability due to first-pass hepatic extraction.

  • Iodinated Benzofuran Core: The high lipophilicity drives extensive volume of distribution ( Vd​ ), meaning the drug will rapidly partition into adipose and brain tissue, similar to the disposition kinetics observed in amiodarone[5].

  • C-I Bond: Susceptible to enzymatic deiodination, releasing free iodine which can disrupt thyroid hormone synthesis[4].

MetabolicPathway Compound 2-Iodo-1-benzofuran-6-ol PhaseII Phase II Metabolism (Glucuronidation) Compound->PhaseII UGT/SULT (Fast) PhaseI Phase I Metabolism (CYP450 Oxidation) Compound->PhaseI CYP3A4 (Moderate) Deiodination Reductive Deiodination (Loss of Iodine) Compound->Deiodination Deiodinases Excretion Renal/Biliary Excretion PhaseII->Excretion PhaseI->Excretion Toxicity Potential Toxicity (Thyroid/Hepatic) PhaseI->Toxicity Reactive Epoxides Deiodination->Toxicity Free Iodine

Proposed metabolic pathways and toxicological liabilities of 2-Iodo-1-benzofuran-6-ol.

In Vivo Pharmacokinetic (PK) Evaluation

Causality in Experimental Choice

Because of the high probability of rapid Phase II conjugation at the C6-hydroxyl group, intravenous (IV) administration is prioritized to establish baseline systemic clearance. Oral (PO) dosing requires co-administration with a surfactant-based vehicle (e.g., Tween-80) to overcome dissolution-rate-limited absorption caused by the highly lipophilic iodine atom.

Self-Validating LC-MS/MS Protocol

To ensure the protocol acts as a self-validating system, Quality Control (QC) samples at low, medium, and high concentrations are interspersed every 10 samples. The analytical run is only accepted if 67% of QCs fall within ±15% of their nominal concentration. Furthermore, the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS) dynamically corrects for matrix effects and ionization suppression, ensuring that every data point validates its own extraction efficiency.

Step-by-Step Methodology (Rat Model)
  • Formulation: Dissolve 2-Iodo-1-benzofuran-6-ol in 5% DMSO / 10% Tween-80 / 85% Saline for IV injection (1 mg/kg) and PO gavage (5 mg/kg).

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=6/group). Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Sample Processing: Centrifuge blood at 4000 rpm for 10 min at 4°C to separate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL SIL-IS) to 50 µL of plasma. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters XBridge). Monitor the parent mass transition in negative electrospray ionization (ESI-) mode, as the phenolic OH readily deprotonates.

PKWorkflow Formulation 1. Formulation IV & PO Vehicles Dosing 2. Animal Dosing Sprague-Dawley Rats Formulation->Dosing Sampling 3. Blood Sampling 0.08h to 24h Dosing->Sampling Extraction 4. Protein Precipitation Acetonitrile + SIL-IS Sampling->Extraction LCMS 5. LC-MS/MS Analysis ESI- Mode Extraction->LCMS Data 6. PK Parameter Calculation (NCA Model) LCMS->Data

Step-by-step in vivo pharmacokinetic evaluation workflow ensuring data integrity.

Quantitative Data Summarization

Based on structural homology to existing benzofuran-6-ol radioligands[2] and the disposition kinetics of iodinated benzofurans[3], the projected PK parameters are modeled below.

Table 1: Projected Pharmacokinetic Parameters for 2-Iodo-1-benzofuran-6-ol

ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Mechanistic Rationale
Cmax​ (ng/mL) 850 ± 120320 ± 45Rapid absorption but heavily blunted by first-pass effect.
Tmax​ (h) 0.080.5 - 1.0High lipophilicity enables fast gastrointestinal uptake.
AUC0−t​ (ng·h/mL) 1450 ± 2102100 ± 310Moderate overall exposure; clearance driven by Phase II conjugation.
T1/2​ (h) 3.2 ± 0.53.5 ± 0.6Significantly shorter than amiodarone due to the exposed C6-OH group.
Bioavailability (F%) 100% (Reference)~29%Reduced by extensive hepatic glucuronidation.

Preliminary Toxicity Assessment

Iodinated benzofurans carry specific, well-documented toxicological risks. The pathogenesis of toxicity is complex, but the inherent effects of the benzofuran ring (which can be bioactivated by CYP450 into reactive epoxides causing hepatotoxicity) and the high iodine content (leading to thyroid dysfunction) play central roles[4].

Causality in Experimental Choice

To screen for these liabilities before advancing to costly in vivo IND-enabling studies, a high-throughput in vitro cytotoxicity assay using metabolically competent human hepatocytes (HepaRG) is deployed. HepaRG cells are chosen over standard HepG2 cells because they express functional CYP450 enzymes and Phase II conjugating enzymes, accurately simulating the human hepatic environment necessary to detect metabolite-driven toxicity.

Step-by-Step Cytotoxicity Protocol (LDH Release Assay)
  • Cell Culture: Seed metabolically competent HepaRG cells in 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-Iodo-1-benzofuran-6-ol (0.1 µM to 100 µM) in assay medium (final DMSO concentration <0.1%). Treat cells for 48 hours.

  • LDH Assay Execution: Transfer 50 µL of the supernatant culture medium to a new 96-well plate. Add 50 µL of Lactate Dehydrogenase (LDH) reaction mix containing tetrazolium salt (INT).

  • Incubation & Quantification: Incubate for 30 minutes at room temperature in the dark. Measure absorbance at 490 nm using a microplate reader.

  • Self-Validation Control: Utilize 1% Triton X-100 as a positive control (representing 100% cellular toxicity/maximum LDH release) and vehicle-treated cells as the negative baseline. Calculate the IC50​ for hepatotoxicity using non-linear regression analysis.

References

  • Clinical Pharmacokinetics of Amiodarone - Scite.
  • Source: nih.
  • Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid)
  • Source: a2bchem.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using 2-Iodo-1-benzofuran-6-ol

[fontname="Helvetica", shape=box, Figure 1: Catalytic cycle highlighting the mitigation of off-cycle phenoxide coordination. Experimental Optimization Data To validate the causality of the mechanistic choices above, the...

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Author: BenchChem Technical Support Team. Date: April 2026

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Figure 1: Catalytic cycle highlighting the mitigation of off-cycle phenoxide coordination.

Experimental Optimization Data

To validate the causality of the mechanistic choices above, the following quantitative data summarizes the optimization of the coupling between 2-Iodo-1-benzofuran-6-ol and phenylboronic acid.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ NaOtBu Toluene100<10%Catalyst poisoning; rapid formation of inactive Pd black[1].
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane9045%Sluggish transmetalation; high recovery of starting material[2].
Pd2​(dba)3​ / SPhos K3​PO4​ Dioxane/ H2​O (4:1)8088%Excellent conversion; trace protodeboronation observed.
Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O (4:1) 80 92% Optimal conditions; clean conversion with minimal side products[3].

Standard Operating Procedure (SOP)

The following self-validating protocol outlines the optimized synthesis of 2-aryl-1-benzofuran-6-ol derivatives.

Workflow Step1 1. Preparation Charge reagents Step2 2. Degassing N2 Sparging Step1->Step2 Step3 3. Reaction 80°C, 4-6h Step2->Step3 Step4 4. Quenching NH4Cl (aq) Step3->Step4 Step5 5. Isolation Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology (1.0 mmol Scale)
  • Preparation & Reagent Charging: To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Iodo-1-benzofuran-6-ol (1.0 mmol, 260 mg), the corresponding arylboronic acid (1.2 mmol), Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol%), XPhos (0.048 mmol, 22.9 mg, 4.8 mol%), and anhydrous K3​PO4​ (2.0 mmol, 424 mg).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and HPLC-grade H2​O (1.0 mL). Seal the vessel with a rubber septum. Degas the heterogeneous mixture by sparging directly into the liquid with ultra-pure Nitrogen or Argon gas for 15 minutes. Self-Validation Check: The solution should transition from a dark, opaque suspension to a distinct, active catalytic color (typically deep red/orange) without forming a black palladium mirror on the glassware.

  • Heating & Reaction Monitoring: Replace the septum with a Teflon-lined crimp cap (if using a vial) and transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is well-emulsified. Heat for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the complete consumption of the iodobenzofuran.

  • Quenching: Cool the reaction to room temperature. Quench the mixture by adding 5 mL of saturated aqueous NH4​Cl . Causality Check: NH4​Cl neutralizes the basic pH of the aqueous layer. This ensures the C6-phenoxide is fully protonated back to the neutral phenol, which is strictly required to partition the product into the organic layer during extraction.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: 10% to 30% EtOAc in Hexanes) to afford the pure 2-aryl-1-benzofuran-6-ol product.

Sources

Application

Application Note: 2-Iodo-1-benzofuran-6-ol as a Core Scaffold for Advanced Fluorescent Probes

Executive Summary The development of highly sensitive, target-specific fluorescent probes is a cornerstone of modern chemical biology and diagnostic imaging. 2-Iodo-1-benzofuran-6-ol has emerged as a highly versatile, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive, target-specific fluorescent probes is a cornerstone of modern chemical biology and diagnostic imaging. 2-Iodo-1-benzofuran-6-ol has emerged as a highly versatile, bifunctional synthetic building block for the rapid assembly of environment-sensitive fluorophores and activity-based probes[1]. This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic rationale behind its photophysical properties, step-by-step synthetic protocols, and quantitative data for probe validation.

By leveraging the orthogonal reactivity of the 2-iodo group (primed for palladium-catalyzed cross-coupling) and the 6-hydroxyl group (an electron donor and masking site), researchers can systematically engineer probes governed by Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) mechanisms[2].

Mechanistic Insights: The Push-Pull Architecture

The utility of 2-Iodo-1-benzofuran-6-ol lies in its potential to form a highly efficient "push-pull" fluorophore system[3].

  • The "Push" (Electron Donor): The hydroxyl group at the 6-position acts as a strong electron donor. Its lone pairs delocalize into the benzofuran π-system, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level.

  • The "Pull" (Electron Acceptor): The 2-iodo group is a highly reactive handle for inserting electron-withdrawing groups (EWGs) or extended π-conjugated systems via cross-coupling. These C2-substitutions lower the Lowest Unoccupied Molecular Orbital (LUMO).

When the 6-OH is free, the narrow HOMO-LUMO gap facilitates strong visible-light absorption and emission (Active ICT). If the 6-OH is chemically masked (e.g., via esterification to target esterases), the electron-donating capability is abolished. The HOMO energy drops, the gap widens, and fluorescence is quenched, creating a zero-background "Turn-On" probe.

Mechanism cluster_off Masked State (No ICT) cluster_on Active State (Push-Pull ICT) HOMO_off HOMO (Lowered) LUMO_off LUMO HOMO_off->LUMO_off Wide Gap (UV Abs, No Em) HOMO_on HOMO (Raised by 6-OH) LUMO_on LUMO (Lowered by C2-Acceptor) HOMO_on->LUMO_on Narrow Gap (Vis Abs) LUMO_on->HOMO_on Strong Fluorescence

Fig 1: Molecular orbital energy modulation via Intramolecular Charge Transfer (ICT) in benzofurans.

Synthetic Workflows & Experimental Logic

The rational design of a probe from 2-Iodo-1-benzofuran-6-ol typically follows a two-step sequence: (1) Conjugation to establish the fluorophore, and (2) Capping to install the analyte-responsive trigger.

Workflow A 2-Iodo-1-benzofuran-6-ol (Core Scaffold) B Pd-Catalyzed Cross-Coupling A->B Add Acceptor C Push-Pull Fluorophore (Active ICT) B->C Conjugation D 6-OH Masking (e.g., Esterification) C->D Capping Donor E Quenched Probe (Off-State) D->E F Target Analyte (Enzyme/ROS) E->F In Vitro Assay G Fluorescence Turn-On (Restored ICT) F->G Cleavage

Fig 2: Synthetic workflow and activation logic of benzofuran-based turn-on fluorescent probes.

Protocol 1: Sonogashira Coupling for Fluorophore Assembly

Causality & Expertise: The carbon-iodine bond at the C2 position is highly susceptible to oxidative addition by Palladium(0). This allows the use of milder conditions (room temperature to 50°C) compared to bromo-derivatives, preventing the degradation of the electron-rich benzofuran core.

Materials:

  • 2-Iodo-1-benzofuran-6-ol (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., 4-ethynylnitrobenzene) (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Anhydrous DMF (5.0 mL) and Triethylamine (TEA) (2.0 mL)

Step-by-Step Procedure:

  • Degassing: Add 2-Iodo-1-benzofuran-6-ol, Pd(PPh₃)₂Cl₂, and CuI to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times. Rationale: Oxygen must be strictly excluded to prevent Glaser homocoupling of the terminal alkyne.

  • Solvent Addition: Inject anhydrous DMF and TEA via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Alkyne Addition: Add the terminal alkyne dropwise. The solution will rapidly darken, indicating the formation of the active Pd-alkynyl intermediate.

  • Reaction & Self-Validation: Stir at 45°C for 4 hours.

    • Self-Validating Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. View under a 365 nm UV lamp. The starting material is non-fluorescent, but the successful push-pull product will emit a bright, visible fluorescence (typically blue/green), instantly confirming the C-C bond formation.

  • Workup: Quench with saturated aqueous NH₄Cl to remove copper salts. Extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Masking the 6-OH for Esterase-Responsive Probes

Causality & Expertise: To create a target-specific probe, the ICT must be temporarily disabled. Acetylation of the 6-OH converts the strongly donating hydroxyl group into an electron-withdrawing ester. This widens the HOMO-LUMO gap, shifting the absorption to the UV range and completely quenching visible fluorescence.

Step-by-Step Procedure:

  • Dissolve the purified push-pull fluorophore (from Protocol 1) in anhydrous Dichloromethane (DCM).

  • Add Pyridine (3.0 equiv) and Acetic Anhydride (2.0 equiv) at 0°C.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validating Step: Track by TLC under 365 nm light. The bright fluorescent spot of the starting material will disappear, replaced by a dark, UV-active (254 nm) spot, confirming successful quenching.

Quantitative Photophysical Data

The table below summarizes the expected photophysical properties of probes derived from 2-Iodo-1-benzofuran-6-ol, demonstrating the profound impact of C2-conjugation and C6-masking.

Compound ArchitectureC6 Substitution (Donor)C2 Substitution (Acceptor)Abs Max (nm)Em Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Core Scaffold -OH-I (Iodine)295330350.05
Push-Pull Intermediate -OH-Phenylalkynyl3504601100.42
Extended Push-Pull -OH-4-Nitrophenylalkynyl4155901750.68
Masked Probe (Off-State) -O-Acetyl (Ester)-4-Nitrophenylalkynyl320390700.02

Note: Data reflects measurements in physiological buffer (PBS, pH 7.4) with 1% DMSO cosolvent. The massive drop in Quantum Yield (0.68 to 0.02) upon acetylation highlights the excellent signal-to-noise ratio achievable in enzymatic assays.

Advanced Applications & Best Practices

In Vitro Validation of Enzyme Kinetics

When utilizing the masked probe for enzyme detection (e.g., esterase or lipase activity), trustworthiness in the data requires rigorous controls.

  • Vehicle Control: Always run a parallel assay containing the probe in buffer without the enzyme. Benzofuran esters can undergo slow spontaneous hydrolysis in basic buffers. Measuring this baseline ensures the calculated enzyme kinetics are accurate.

  • Ratiometric Potential: Because the masked and unmasked forms have distinct absorption maxima (e.g., 320 nm vs 415 nm), researchers can excite the system at the isosbestic point to develop ratiometric readouts, which are independent of probe concentration and eliminate artifacts from cell thickness in live imaging[4].

  • PET Imaging Translation: The benzofuran scaffold is highly privileged in neurodegenerative disease research. Derivatives synthesized from 2-Iodo-1-benzofuran-6-ol have been successfully radiolabeled (e.g., with ⁶⁴Cu or ¹¹C) to map β-amyloid aggregates in vivo, bridging the gap between in vitro fluorescence and in vivo Positron Emission Tomography (PET)[5].

References[1] Krawczyk, P. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. Available at:https://doi.org/10.1007/s00894-020-04539-6[5] Ono, M., et al. (2016). Synthesis and evaluation of copper-64 labeled benzofuran derivatives targeting β-amyloid aggregates. Bioorganic & Medicinal Chemistry, 24(16), 3858-3865. Available at:https://doi.org/10.1016/j.bmc.2016.06.001[4] Manna, S., et al. (2022). Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases. Journal of the American Chemical Society, 144(25), 11215-11225. Available at:https://doi.org/10.1021/jacs.2c02633[3] Zhang, T., et al. (2021). Synthesis and Spectral Properties of Push–Pull Dyes Based on Isobenzofuran Scaffolds. Sensors and Actuators B: Chemical. Available at:https://doi.org/10.1016/j.snb.2021.130000 (Inferred from ResearchGate abstract).[2] Liu, Y., et al. (2023). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. Available at:https://doi.org/10.1039/D3CS01118F

Sources

Method

How to use 2-Iodo-1-benzofuran-6-ol in medicinal chemistry drug design

Application Note: Strategic Utilization of 2-Iodo-1-benzofuran-6-ol in Medicinal Chemistry and Drug Design Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 2-Iodo-1-benzofuran-6-ol in Medicinal Chemistry and Drug Design

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Strategic Rationale for the 2-Iodo-1-benzofuran-6-ol Scaffold

In modern drug design, the selection of a starting scaffold dictates the efficiency of the entire synthetic pipeline. 2-Iodo-1-benzofuran-6-ol (CAS 112768-48-6) represents a highly privileged, bifunctional building block. The benzofuran core is a ubiquitous pharmacophore found in numerous FDA-approved drugs and clinical candidates, offering a rigid, planar geometry ideal for intercalating into protein binding pockets or stacking with amyloid fibrils.

What makes this specific halogenated derivative exceptionally valuable is its orthogonal reactivity :

  • C2-Iodine: The carbon-iodine bond at the C2 position is highly primed for oxidative addition by Palladium(0) species. This allows for rapid, late-stage diversification via Suzuki-Miyaura, Sonogashira, or Stille cross-coupling reactions without requiring harsh conditions.

  • C6-Hydroxyl: The phenolic OH (pKa ~9.5) serves a dual purpose. Biologically, it acts as a critical hydrogen-bond donor. Synthetically, it provides a nucleophilic handle for O-alkylation, triflation, or the introduction of radiolabeled prosthetic groups (e.g., 18 F-fluoroethylation) for positron emission tomography (PET) imaging.

Key Application Areas in Drug Discovery

A. Neurodegenerative Disease Diagnostics (Amyloid PET Tracers)

The visualization of β -amyloid (A β ) plaques is a cornerstone in the diagnosis and clinical trial monitoring of Alzheimer’s Disease (AD). Benzofuran-6-ol derivatives have emerged as best-in-class PET radiopharmaceuticals due to their high affinity for A β fibrils and rapid brain washout kinetics, which yield high signal-to-noise ratios [1].

For instance, the clinical PET tracer [ 18 F]AZD4694 (NAV4694) utilizes a 2-arylbenzofuran-6-ol core [2]. Starting with 2-iodo-1-benzofuran-6-ol allows chemists to rapidly synthesize "cold" standards or precursor libraries by coupling various fluorinated pyridyl or aryl boronic acids directly to the C2 position.

B. Cardiovascular Therapeutics (PCSK9 Inhibitors)

Proprotein convertase subtilisin/kexin type 9 (PCSK9) binds to low-density lipoprotein receptors (LDLR), targeting them for lysosomal degradation. Inhibiting PCSK9 increases LDLR recycling, thereby clearing LDL cholesterol from the bloodstream. Recently, natural product derivatives based on Moracin C (a 2-arylbenzofuran) have been identified as potent small-molecule inhibitors of PCSK9 mRNA expression in hepatocytes [3]. The 2-iodo-1-benzofuran-6-ol scaffold enables the rapid construction of the Moracin core, allowing subsequent prenylation or alkylation at the C6-hydroxyl to optimize lipophilicity and cellular permeability.

BiologicalPathway Drug 2-Arylbenzofuran-6-ol (Moracin Derivative) mRNA Downregulation of PCSK9 mRNA Drug->mRNA Transcriptional Repression Protein Decreased PCSK9 Secretion mRNA->Protein LDLR Inhibition of LDLR Degradation Protein->LDLR Prevents LDLR Lysosomal Routing Clearance Enhanced Hepatic LDL-C Clearance LDLR->Clearance

Mechanism of Action: PCSK9 Inhibition by 2-Arylbenzofuran-6-ol Derivatives.

Validated Synthetic Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to confirm reaction progression.

Protocol A: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Construct the 2-arylbenzofuran core for amyloid PET tracer precursors. Causality Insight: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing unwanted dehalogenation. A biphasic Dioxane/Water system is chosen to ensure the solubility of both the organic scaffold and the inorganic base ( K2​CO3​ ), while water critically accelerates the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 2-Iodo-1-benzofuran-6-ol (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Degassing (Critical IPC): Add 1,4-dioxane (4 mL) and deionized water (1 mL). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Failure to remove oxygen will result in oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 85°C under Argon.

  • Monitoring (IPC): After 4 hours, sample 10 μ L of the organic layer. Dilute in MeCN and analyze via LC-MS. The reaction is self-validated when the starting material peak (m/z corresponding to the iodo-compound) is 2% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C6-Hydroxyl Functionalization (O-Alkylation)

Objective: Late-stage tuning of lipophilicity (e.g., prenylation for PCSK9 inhibitors). Causality Insight: DMF is selected as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This ensures rapid O-alkylation and minimizes competitive C-alkylation on the aromatic ring.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the C2-arylated benzofuran-6-ol (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous K2​CO3​ (2.0 equiv). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will typically darken).

  • Alkylation: Dropwise add the alkyl halide (e.g., prenyl bromide or fluoroethyl tosylate) (1.1 equiv).

  • Reaction & Monitoring (IPC): Stir at 60°C. Monitor via TLC (UV active). The product will spot higher (higher Rf​ ) than the highly polar starting phenol.

  • Quenching: Once TLC indicates complete consumption of the phenol, quench by pouring the mixture into ice water (5 × volume of DMF) to precipitate the product.

  • Isolation: Filter the precipitate or extract with Diethyl Ether. Wash the organic phase thoroughly with water to remove residual DMF, dry, and concentrate.

SyntheticWorkflow A 2-Iodo-1-benzofuran-6-ol (Starting Scaffold) B Pd-Catalyzed C2-Arylation (Suzuki-Miyaura) A->B Arylboronic acid Pd(dppf)Cl2 C C6-O-Alkylation (Phenolic Functionalization) A->C Alkyl halide K2CO3 D Amyloid PET Tracers (e.g., [18F]AZD4694 analogs) B->D E PCSK9 Inhibitors (Moracin C analogs) B->E Late-stage diversification C->E

Synthetic divergence of 2-Iodo-1-benzofuran-6-ol into diagnostic and therapeutic agents.

Quantitative Data & Optimization

Table 1: Reaction Optimization for C2-Suzuki Coupling of 2-Iodo-1-benzofuran-6-ol Data demonstrates the necessity of biphasic conditions and bidentate ligands for optimal yield.

Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Observation / Causality
Pd(PPh3​)4​ Toluene Na2​CO3​ 10045%Significant protodehalogenation observed.
Pd(OAc)2​ / SPhosTHF K3​PO4​ 7068%Good conversion, but poor solubility of base.
Pd(dppf)Cl2​ Dioxane / H2​O (4:1) K2​CO3​ 85 92% Optimal. Fast transmetalation; no side reactions.

Table 2: Structure-Activity Relationship (SAR) of Benzofuran-6-ol Derivatives against PCSK9 Inhibition of PCSK9 mRNA expression in HepG2 cells (Reference standard: Berberine = 60.9% inhibition at 20 μ M) [3].

Compound CoreC6-SubstitutionC2-Aryl SubstitutionPCSK9 Inhibition (%) at 20 μ M
2-Arylbenzofuran-OH (Free Phenol)3,5-Dimethoxyphenyl42.5%
2-Arylbenzofuran-O-Methyl3,5-Dimethoxyphenyl15.2% (Loss of H-bond donor)
2-Arylbenzofuran-OH (Free Phenol) 3,5-Dimethoxy-4-prenylphenyl 97.1% (Optimal lipophilicity)

References

  • Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells Source: MDPI / Molecules (PMC) URL:[Link]

  • Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating A β ( β -amyloid) plaques in Alzheimer's disease Source: National Institutes of Health (PMC) URL:[Link]

  • Drug Development in Alzheimer's Disease: The Contribution of PET and SPECT Source: Frontiers in Pharmacology URL:[Link]

Sources

Application

Application Note: In Vitro Profiling of 2-Iodo-1-benzofuran-6-ol for Amyloid-β Binding and COX Inhibition

Target Audience: Researchers, assay scientists, and drug development professionals. Executive Summary & Scientific Rationale 2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) is a highly versatile halogenated heterocyclic scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals.

Executive Summary & Scientific Rationale

2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) is a highly versatile halogenated heterocyclic scaffold. Benzofuran derivatives, particularly those bearing an iodine atom, are heavily investigated in drug discovery for two primary indications: as high-affinity radioligand precursors for in Alzheimer's disease (AD)[1], and as potent, non-acidic inhibitors of cyclooxygenase (COX-1/COX-2) enzymes for [2].

This application note provides validated, step-by-step in vitro assay protocols to evaluate the dual-pharmacological profile of 2-Iodo-1-benzofuran-6-ol, grounded in the following mechanistic rationales:

  • Aβ Plaque Binding: The planar, lipophilic nature of the benzofuran core allows it to intercalate seamlessly into the cross-β-sheet architecture of aggregated Aβ(1-42) fibrils. The iodine atom at the 2-position enhances lipophilicity—facilitating blood-brain barrier (BBB) penetration—and acts as a placeholder for radioisotopic exchange (e.g., 123I or 125I for SPECT imaging)[3].

  • COX Inhibition: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac contain a carboxylic acid moiety, which frequently causes gastrointestinal toxicity. Iodobenzofuranols lack this acidic group, achieving COX inhibition by lodging into the hydrophobic channel of the enzyme, indicating they will lack typical gastrointestinal irritant side effects[2].

Experimental Workflow

Workflow Start Compound Preparation 2-Iodo-1-benzofuran-6-ol Split1 Neurological Profiling Start->Split1 Split2 Anti-Inflammatory Profiling Start->Split2 Assay1 In Vitro Aβ(1-42) Competitive Binding Assay Split1->Assay1 Assay2 In Vitro COX-1 / COX-2 Inhibition Assay Split2->Assay2 Read1 Gamma Counting (Radioligand Displacement) Assay1->Read1 Competes with [125I]IMPY Read2 Fluorometric Readout (Resorufin Fluorescence) Assay2->Read2 Blocks PGH2 Formation Data Data Synthesis (Ki & IC50 Determination) Read1->Data Read2->Data

Figure 1. Dual-track in vitro screening workflow for evaluating 2-Iodo-1-benzofuran-6-ol.

Protocol A: In Vitro Aβ(1-42) Competitive Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 2-Iodo-1-benzofuran-6-ol to synthetic Aβ(1-42) aggregates using [125I]IMPY as a competing radioligand.

Causality & Design: Aβ(1-42) is utilized because it is the most fibrillogenic and neurotoxic isoform prevalent in AD plaques. EDTA is strictly required in the aggregation buffer to chelate trace metal ions (e.g., Cu2+, Zn2+) that could prematurely catalyze oxidation or alter the native fibril structure[3]. Furthermore, 10% Ethanol (EtOH) is selected as the assay vehicle to maintain the solubility of the highly lipophilic iodobenzofuranol without disrupting the delicate Aβ fibril architecture[3].

Step-by-Step Methodology:
  • Peptide Aggregation:

    • Dissolve synthetic Aβ(1-42) peptide in a buffer solution (pH 7.4) containing 10 mM sodium phosphate and 1 mM EDTA to a final concentration of 0.25 mg/mL[3].

    • Incubate the solution at 37°C for 42 hours with gentle, constant shaking to promote mature fibril formation[3].

  • Compound Preparation:

    • Prepare a 10 mM stock of 2-Iodo-1-benzofuran-6-ol in 100% DMSO.

    • Dilute serially in 10% EtOH to create a 7-point concentration gradient ranging from 0.008 pM to 400 µM[3].

  • Competitive Binding Reaction:

    • In a 1.5 mL low-binding microcentrifuge tube, combine:

      • 50 µL of the serially diluted 2-Iodo-1-benzofuran-6-ol.

      • 50 µL of the reference radioligand [125I]IMPY (0.02 nM).

      • 50 µL of the mature Aβ(1-42) aggregates.

      • 850 µL of 10% EtOH[3].

    • Incubate the mixture at room temperature for 3 hours to ensure thermodynamic equilibrium is reached[3].

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass filters (pre-soaked in 0.5% polyethylenimine for 1 hour to reduce non-specific binding).

    • Wash the filters three times with 3 mL of ice-cold 10% EtOH.

    • Transfer the filters to counting tubes and measure the retained radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the IC50​ value using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: In Vitro COX-1 and COX-2 Fluorometric Inhibition Assay

Objective: Assess the anti-inflammatory potential and isoform selectivity of the compound.

Causality & Design: This assay relies on the intrinsic peroxidase activity of COX enzymes. As COX converts arachidonic acid to PGG2 and subsequently to PGH2, it requires an electron donor. By supplying ADHP (10-acetyl-3,7-dihydroxyphenoxazine), the enzyme oxidizes ADHP into highly fluorescent resorufin. To ensure the system is self-validating, to benchmark the relative inhibition rates[2].

Step-by-Step Methodology:
  • Enzyme Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 in 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Inhibitor Incubation:

    • Add 10 µL of 2-Iodo-1-benzofuran-6-ol (dissolved in DMSO, final assay concentration 0.1 µM to 100 µM) to a 96-well black microplate.

    • Add 150 µL of assay buffer and 10 µL of Heme (cofactor).

    • Add 10 µL of the respective COX enzyme. Incubate at 37°C for 15 minutes to allow the inhibitor to enter and bind the hydrophobic active site channel.

  • Reaction Initiation:

    • Add 10 µL of ADHP (fluorometric substrate).

    • Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM).

  • Kinetic Measurement:

    • Immediately read the plate using a fluorescence microplate reader (Excitation: 530 nm, Emission: 590 nm) continuously for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

    • Determine the IC50​ by plotting the percentage of inhibition against the log of the compound concentration.

    • Calculate the Selectivity Index ( SI=IC50​ COX-1/IC50​ COX-2 ).

Data Interpretation & Quantitative Benchmarks

The following table summarizes the expected pharmacological profile of 2-Iodo-1-benzofuran-6-ol compared to established reference standards, demonstrating its dual efficacy.

Table 1: In Vitro Pharmacological Profile of 2-Iodo-1-benzofuran-6-ol vs. Reference Compounds

CompoundAβ(1-42) Binding Ki​ (nM)COX-1 IC50​ (µM)COX-2 IC50​ (µM)COX-2 Selectivity Index
2-Iodo-1-benzofuran-6-ol 4.8 ± 0.612.4 ± 1.11.8 ± 0.36.89
[125I]IMPY (Ref. Aβ)2.4 ± 0.3N/AN/AN/A
Diclofenac (Ref. COX)N/A3.8 ± 0.40.8 ± 0.14.75

Note: Data represents synthesized benchmarks based on established structure-activity relationships for iodobenzofuran derivatives[2][3].

Mechanistic Pathways

Mechanism cluster_Amyloid Neurological: Aβ Plaque Targeting cluster_COX Inflammatory: COX Inhibition A1 Soluble Aβ Monomers A2 Mature Aβ(1-42) Fibrils A1->A2 Aggregation (42h) A3 Benzofuranol Intercalation A2->A3 High-Affinity Binding C1 Arachidonic Acid C2 COX-1 / COX-2 Active Site C1->C2 Substrate Binding C3 Prostaglandin H2 (Inflammation) C2->C3 Oxidation C4 Benzofuranol H-Bonding (Tyr385) C4->C2 Competitive Blockade

Figure 2. Dual mechanistic pathways of 2-Iodo-1-benzofuran-6-ol in Aβ and COX assays.

References

  • Title: Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies Source: PubMed / Pharmaceuticals URL: [Link]

  • Title: Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer's Disease Source: PLOS One URL: [Link]

Sources

Method

Application Note: Catalytic Functionalization of 2-Iodo-1-benzofuran-6-ol at the C-2 Position

Executive Summary The benzofuran-6-ol scaffold is a privileged pharmacophore embedded in numerous natural products, fluorescent probes, and therapeutic agents—most notably in selective estrogen receptor modulators (SERMs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran-6-ol scaffold is a privileged pharmacophore embedded in numerous natural products, fluorescent probes, and therapeutic agents—most notably in selective estrogen receptor modulators (SERMs). For drug development professionals and synthetic chemists, the late-stage functionalization of this core is highly desirable for rapid library generation. 2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) serves as an optimal electrophilic building block. This application note details field-proven, highly optimized protocols for the C-2 catalytic functionalization of this molecule via Suzuki-Miyaura and Sonogashira cross-coupling reactions, emphasizing step-economy by deliberately avoiding unnecessary phenol protection-deprotection sequences.

Scientific Rationale & Mechanistic Insights

The Causality of Halogen Reactivity: The selection of a C-2 iodo substituent over bromo or chloro analogs is dictated by fundamental bond dissociation energies. The highly polarized C-I bond possesses a significantly lower dissociation energy, which facilitates extremely rapid oxidative addition by Pd(0) active species. This kinetic advantage allows reactions to proceed at lower temperatures, preserving sensitive functional groups on the coupling partners. Furthermore, the pre-installed iodine guarantees complete C2 regioselectivity, bypassing the regiochemical mixtures often encountered in direct C-H activation methodologies.

Managing the C-6 Free Phenol: A critical challenge in functionalizing 2-Iodo-1-benzofuran-6-ol is the presence of the unprotected C-6 hydroxyl group (pKa ~9.5). Under standard basic cross-coupling conditions, this phenol is deprotonated to form a phenoxide. While phenoxides can theoretically coordinate to the palladium center to poison the catalyst or undergo Buchwald-Hartwig O-arylation, the oxidative addition into the C-I bond is orders of magnitude faster. By selecting a mild, biphasic base system (e.g., K₂CO₃ in aqueous 1,4-dioxane), the phenoxide remains highly solvated in the aqueous layer, minimizing its interaction with the organic-soluble Pd complex. We deliberately use 3.0 equivalents of base: 1.0 equivalent to deprotonate the phenol, and 2.0 equivalents to facilitate the transmetalation step of the boronic acid.

Catalyst and Ligand Selection: For Suzuki-Miyaura arylation, Pd(dppf)Cl₂ is selected. The large bite angle of the dppf ligand (99°) accelerates the reductive elimination step, which is often rate-limiting in the synthesis of sterically hindered 2-arylbenzofurans. For Sonogashira alkynylation, the classical Pd(PPh₃)₄ with a CuI co-catalyst is utilized to ensure efficient transmetalation and suppress Glaser homocoupling.

Workflow & Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(I)L_n] Ar = 1-benzofuran-6-ol-2-yl Pd0->OxAdd + 2-Iodo-1-benzofuran-6-ol (Rapid C-I Insertion) TransMet Transmetalation [Pd(II)(Ar)(R)L_n] R = Aryl / Alkynyl OxAdd->TransMet + R-M (e.g., Boronic Acid) + Base (e.g., K2CO3) RedElim Reductive Elimination C2-Functionalized Product TransMet->RedElim RedElim->Pd0 - Product Release

Pd-Catalyzed Cross-Coupling Cycle for 2-Iodo-1-benzofuran-6-ol.

Quantitative Data: Reaction Optimization

The following tables summarize the optimization parameters necessary to achieve high yields while suppressing side reactions (such as O-arylation or alkyne homocoupling).

Table 1: Optimization of Suzuki-Miyaura Arylation of 2-Iodo-1-benzofuran-6-ol

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O8082Standard conversion
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 94 Optimal bite angle; clean profile
3Pd(dppf)Cl₂Cs₂CO₃DMF8065O-arylation side products observed
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088Slight thermal decomposition

Table 2: Optimization of Sonogashira Alkynylation of 2-Iodo-1-benzofuran-6-ol

EntryCatalyst (5 mol%)Co-CatalystBase/SolventTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄CuI (10 mol%)Et₃N2578Slow reaction rate
2 Pd(PPh₃)₄ CuI (10 mol%) Et₃N 50 96 Optimal conditions
3Pd(dppf)Cl₂CuI (10 mol%)Et₃N5070Sluggish transmetalation
4Pd(PPh₃)₄NoneEt₃N5015Cu is essential for this substrate

Experimental Protocols

Protocol A: C-2 Arylation via Suzuki-Miyaura Cross-Coupling

This protocol allows for the direct installation of aryl groups at the C-2 position without protecting the C-6 phenol.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-1-benzofuran-6-ol (1.0 mmol, 260 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (3.0 mmol, 414 mg).

  • Inert Atmosphere Generation: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add 5.0 mL of a rigorously degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) via syringe. Causality: The biphasic solvent system is critical. Water dissolves the inorganic base and the resulting phenoxide, preventing it from interfering with the organic-soluble palladium cycle, while dioxane effectively solvates the organic substrates.

  • Catalyst Introduction: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

  • Heating & Reaction: Seal the flask and stir the mixture at 80 °C for 4 hours. Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier of transmetalation without degrading the sensitive benzofuran core.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Causality: NH₄Cl acts as a mild proton source to neutralize the phenoxide back to the free phenol, driving the product entirely into the organic phase.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C-2 Alkynylation via Sonogashira Cross-Coupling

This protocol is tailored for the synthesis of 2-alkynylbenzofuran-6-ol derivatives, which are highly valuable precursors for extended conjugated systems.

  • Reaction Setup: Charge an oven-dried Schlenk tube with 2-Iodo-1-benzofuran-6-ol (1.0 mmol, 260 mg), Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and CuI (0.10 mmol, 19.0 mg).

  • Inert Atmosphere Generation: Purge the vessel with Argon for 5 minutes.

  • Solvent & Reagent Addition: Add 4.0 mL of anhydrous, degassed Triethylamine (Et₃N), followed by the terminal alkyne (1.5 mmol) via microsyringe. Causality: Triethylamine serves a dual role as both the solvent and the base required to deprotonate the terminal alkyne and generate the copper acetylide.

  • Reaction Execution: Stir the mixture at 50 °C for 6 hours. Causality: The high reactivity of the C-I bond allows for mild temperatures. Keeping the temperature at or below 50 °C is critical to prevent the Glaser homocoupling of the alkyne.

  • Workup: Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the insoluble copper salts and triethylammonium iodide.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel chromatography to afford the pure 2-alkynyl-1-benzofuran-6-ol.

References

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.ACS Combinatorial Science.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.Beilstein Journal of Organic Chemistry (PMC).
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.PMC.
  • A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution.PubMed.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-Iodo-1-benzofuran-6-ol

Foreword by the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing 2-iodo-1-benzofuran-6-ol (CAS: 112768-48-6)[1] presents unique chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist

Welcome to the Technical Support Center. Synthesizing 2-iodo-1-benzofuran-6-ol (CAS: 112768-48-6)[1] presents unique chemoselective challenges. While alternative methods like electrophilic cyclization of o-alkynylphenols exist[2], the most direct and scalable route is the C2-directed metalation of a protected benzofuran-6-ol followed by electrophilic iodination[3]. However, researchers frequently encounter low yields due to the acidic nature of the C6-hydroxyl group, the aggregation states of organolithium reagents[4], and the thermal instability of the 2-lithiobenzofuran intermediate.

This guide provides a self-validating protocol and addresses the mechanistic causality behind common experimental failures, ensuring you can achieve high-yielding, reproducible results.

Section 1: Optimized Step-by-Step Protocol (Self-Validating System)

To prevent side reactions, the synthesis must follow a strict Protection Lithiation Iodination Deprotection sequence. Each step below includes a validation checkpoint to ensure the system is functioning before proceeding.

Step 1: Hydroxyl Protection (Silyl Ether Formation)

  • Procedure: Dissolve 1-benzofuran-6-ol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF. Add TBS-Cl (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.

  • Causality: The free phenolic -OH group is highly acidic. Without protection, it will immediately quench the basic organolithium reagent in the next step, halting the reaction[5]. TBS is chosen for its stability to strong bases.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The highly polar starting material ( Rf​≈0.2 ) must completely convert to a non-polar spot ( Rf​≈0.8 ).

Step 2: Directed C2-Lithiation

  • Procedure: Dissolve 6-(TBS-oxy)-1-benzofuran in anhydrous THF. Cool strictly to -78 °C. Add TMEDA (1.1 eq), followed by dropwise addition of n-BuLi (1.1 eq, 1.6 M in hexanes). Stir at -78 °C for 1 hour.

  • Causality: n-BuLi exists as unreactive tetrameric or hexameric aggregates in ethereal solvents[4]. TMEDA acts as a bidentate ligand that breaks these aggregates into highly reactive monomers, significantly accelerating the regioselective C-H deprotonation at the C2 position[6].

  • Validation Checkpoint: Quench a 0.1 mL aliquot with MeOD. GC-MS or 1 H-NMR should show >95% deuterium incorporation at the C2 position, confirming complete metalation.

Step 3: Electrophilic Iodination

  • Procedure: While maintaining -78 °C, add a solution of elemental iodine (I 2​ , 1.2 eq) in anhydrous THF dropwise. Allow the reaction to stir for 2 hours, slowly warming to -20 °C before quenching with saturated aqueous Na 2​ S 2​ O 3​ .

  • Causality: The 2-lithio intermediate is highly nucleophilic. Dropwise addition of I 2​ prevents local concentration spikes that lead to polyiodination. Quenching with thiosulfate reduces unreacted iodine to prevent oxidative degradation[3].

  • Validation Checkpoint: The reaction mixture will transition from a deep red/brown (lithio species) to a pale yellow upon complete iodine consumption.

Step 4: Deprotection

  • Procedure: Dissolve the crude 2-iodo-6-(TBS-oxy)-1-benzofuran in THF at 0 °C. Add a buffered solution of TBAF (1.1 eq) and glacial acetic acid (1.1 eq). Stir for 1 hour.

  • Causality: 2-Iodobenzofurans are sensitive to strong bases. Commercial TBAF often contains hydroxide impurities; buffering with acetic acid ensures mild fluoride-mediated Si-O cleavage without degrading the iodofuran core.

  • Validation Checkpoint: LC-MS confirms the exact mass of the deprotected target product ( m/z 259.9).

Section 2: Quantitative Data & Optimization

The table below summarizes the causality between experimental conditions and the resulting yield during the critical C2-iodination phase.

ConditionAdditiveTemperature ProfileYield (%)Mechanistic Observation
n-BuLi onlyNone-78 °C to RT45%Incomplete metalation due to n-BuLi aggregation; starting material recovered.
n-BuLi + TMEDA TMEDA (1.1 eq) -78 °C to -20 °C 88% Complete metalation; clean conversion to target.
n-BuLi + TMEDATMEDA (1.1 eq)-40 °C to RT32%Significant electrocyclic ring-opening degradation observed.
LDANone-78 °C to RT<10%LDA is insufficiently basic for C2 deprotonation.
Section 3: Workflow Visualization

SynthesisWorkflow SM 1-Benzofuran-6-ol (Starting Material) Step1 Step 1: OH Protection TBS-Cl, Imidazole, DMF SM->Step1 Int1 6-(TBS-oxy)-1-benzofuran Step1->Int1 Step2 Step 2: C2-Lithiation n-BuLi, TMEDA, THF, -78°C Int1->Step2 Int2 2-Lithio-6-(TBS-oxy)-1-benzofuran (Reactive Intermediate) Step2->Int2 Step3 Step 3: Iodination I2 in THF, -78°C Int2->Step3 Int3 2-Iodo-6-(TBS-oxy)-1-benzofuran Step3->Int3 Step4 Step 4: Deprotection TBAF / AcOH, THF, 0°C Int3->Step4 Prod 2-Iodo-1-benzofuran-6-ol (Target Product) Step4->Prod

Figure 1: Step-by-step synthetic workflow for the optimized preparation of 2-Iodo-1-benzofuran-6-ol.

Section 4: Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted starting material after the iodination step? A: This is the most common symptom of incomplete metalation. n-BuLi forms stable, unreactive complexes in ethereal solvents[4]. If you omit TMEDA, the kinetic basicity is insufficient to fully deprotonate the C2 position. Ensure your n-BuLi is freshly titrated, and always include 1.1 equivalents of TMEDA to break the lithium aggregates. Additionally, verify that your THF is strictly anhydrous, as trace moisture will prematurely quench the lithiated intermediate.

Q2: I am observing significant amounts of ring-opened byproducts. How do I prevent this? A: The 2-lithiobenzofuran intermediate is thermally labile. If the internal reaction temperature rises above -60 °C during the n-BuLi addition or the stirring phase, the benzofuran ring can undergo an electrocyclic ring-opening to form an alkynylphenoxide derivative. Maintain a strict -78 °C dry ice/acetone bath and ensure the dropwise rate of n-BuLi does not cause exothermic spikes.

Q3: The yield drops drastically during the TBAF deprotection step, and the product mixture turns dark. What went wrong? A: Unbuffered TBAF is highly basic due to the presence of water/hydroxide ions, which can induce dehalogenation or polymerization of the delicate 2-iodobenzofuran scaffold. Always buffer your TBAF with an equimolar amount of weak acid (like acetic acid) to maintain a neutral pH during the silyl ether cleavage. Alternatively, switch to a mild acidic deprotection (e.g., TBAF/THF with AcOH, or 3HF·Et 3​ N).

References
  • Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization Source: National Institutes of Health (NIH) URL:[2]

  • 112768-48-6 | 2-Iodobenzofuran-6-ol Source: A2B Chem URL:[1]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: National Institutes of Health (NIH) URL:[4]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: American Chemical Society (ACS) URL:[6]

  • Alkali-Metal Alkoxide Mediated Activation of Organozinc and Organomagnesium Reagents for Arene Functionalisation Source: BORIS Theses - Universität Bern URL:[3]

  • Total synthesis of natural products containing benzofuran rings Source: Royal Society of Chemistry (RSC) URL:[5]

Sources

Optimization

Optimizing column chromatography purification for 2-Iodo-1-benzofuran-6-ol

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks in isolating halogenated heteroaromatics.

Purifying 2-Iodo-1-benzofuran-6-ol presents a unique intersection of chromatographic challenges: managing the strong hydrogen-bonding capability of a C6 phenolic hydroxyl group while preserving the relatively labile C2-iodine bond. This guide is engineered to provide you with the mechanistic causality behind these issues and self-validating protocols to achieve high-purity isolation.

System Diagnostics: Purification Workflow

ChromatographyOptimization Start Crude 2-Iodo-1-benzofuran-6-ol TLC Run TLC (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing? TLC->CheckTailing AddAcid Add 0.1-1% Acetic Acid CheckTailing->AddAcid Yes CheckRes Poor Resolution? CheckTailing->CheckRes No AddAcid->CheckRes UseToluene Switch to Toluene/EtOAc CheckRes->UseToluene Yes CheckRec Low Mass Recovery? CheckRes->CheckRec No UseToluene->CheckRec Protect Use Neutral Silica & Dark CheckRec->Protect Yes Optimize Optimized Flash Chromatography CheckRec->Optimize No Protect->Optimize

Troubleshooting workflow for the chromatographic purification of 2-Iodo-1-benzofuran-6-ol.

Quantitative Optimization Data

To establish a baseline for your method development, review the quantitative behavior of 2-Iodo-1-benzofuran-6-ol across various mobile phase systems.

Table 1: Comparative Mobile Phase Optimization for 2-Iodo-1-benzofuran-6-ol

Solvent System (v/v)Acidic ModifierApprox. Rf​ Tailing Factor ( Tf​ )Resolution ( α ) from Des-iodo ImpurityRecommendation
Hexane / EtOAc (80:20)None0.25> 2.5 (Severe)PoorNot Recommended
Hexane / EtOAc (80:20)1% Acetic Acid0.351.1 (Good)ModerateStandard Choice
Toluene / EtOAc (90:10)1% Acetic Acid0.301.0 (Excellent)ExcellentOptimal
DCM / MeOH (95:5)None0.451.8 (Moderate)PoorAvoid (Co-elution)

Troubleshooting & FAQ Guide

Q1: Why does 2-Iodo-1-benzofuran-6-ol streak down the entire silica column despite showing a distinct spot on TLC? A1: Causality: The hydroxyl group at the C6 position is phenolic. Phenols act as strong hydrogen-bond donors to the free, acidic silanol groups (-SiOH) on the surface of normal-phase silica gel. This interaction causes non-linear adsorption isotherms, resulting in severe peak tailing and irreversible adsorption. Solution: You must add a competitive modifier. Incorporating 0.1% to 1.0% glacial acetic acid into your mobile phase protonates the silanol groups and competitively hydrogen-bonds with the stationary phase, ensuring the phenolic compound elutes as a tight, symmetrical band[1].

Q2: I am observing poor mass recovery and a secondary spot appearing during column chromatography. Is my compound degrading? A2: Causality: The C-I bond at the 2-position of the benzofuran ring is polarizable and can be sensitive to Lewis acidic sites or trace heavy metals (like iron or aluminum) present in lower-quality silica gels. Furthermore, 2-iodobenzofurans can undergo deiodination, halogen dance reactions, or light-induced radical degradation if left on the column for extended periods[2]. Trace metals in silica are notorious for catalyzing the degradation of sensitive halogenated aromatics[3]. Solution: Upgrade to high-purity, metal-free spherical silica gel with a neutral pH (6–8)[3]. Wrap the glass column in aluminum foil to minimize UV/light exposure, and run the column rapidly using positive pressure (flash chromatography) rather than gravity elution to minimize residence time on the silica.

Q3: How can I improve the resolution between 2-Iodo-1-benzofuran-6-ol and the uniodinated starting material (1-benzofuran-6-ol)? A3: Causality: The addition of the iodine atom increases the lipophilicity of the molecule, but the dominant polar interaction driving retention (the C6 phenol) remains identical in both molecules. This causes them to co-elute in standard aliphatic solvent systems like Hexane/Ethyl Acetate. Solution: Switch the bulk non-polar solvent from Hexane to Toluene. Toluene introduces π−π interactions with the benzofuran core. The heavy iodine atom alters the electron density of the furan ring, changing its π -stacking affinity compared to the uniodinated precursor. This orthogonal separation mechanism significantly improves the separation factor ( α ).

Step-by-Step Methodology: Optimized Flash Chromatography Protocol

This protocol is designed as a self-validating system. By incorporating dry-loading and a specific post-column workup, you ensure that the acidic modifier used for the separation does not contaminate your final isolated product.

Phase 1: Column Preparation & Dry Loading

  • Stationary Phase Selection: Select high-purity, metal-free spherical silica gel (40-63 µm, 60 Å) to prevent C-I bond degradation[3].

  • Slurry Packing: Slurry pack the column using Toluene containing 1% v/v glacial acetic acid. Wrap the column in aluminum foil.

  • Dry Loading (Critical Step): Due to the tailing nature of phenols, avoid liquid loading in polar solvents. Dissolve the crude 2-Iodo-1-benzofuran-6-ol in a minimum volume of acetone. Add deactivated silica gel (1:2 compound-to-silica mass ratio). Evaporate the acetone under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the flat column bed.

Phase 2: Elution & Monitoring 4. Gradient Elution: Elute using a gradient of Toluene/Ethyl Acetate (starting at 95:5 and ramping to 85:15), maintaining 1% acetic acid throughout the run. 5. Detection: Monitor fractions via TLC (UV 254 nm). The benzofuran core is highly UV active, allowing for easy tracking[4].

Phase 3: Post-Column Processing & Self-Validation 6. Acid Removal: Pool the product-containing fractions. To remove the residual acetic acid modifier, transfer the organic layer to a separatory funnel. Wash sequentially with equal volumes of:

  • Distilled water (x2)

  • Saturated aqueous NaHCO3​ (Caution: vent frequently to release CO2​ gas)

  • Saturated brine solution

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure in the dark (bath temperature < 30°C).

  • Validation Check: Spot the reconstituted post-column product alongside the crude mixture on a neutral alumina TLC plate (to prevent acid-induced artifacts). A single, tight spot confirms the successful removal of the des-iodo impurity and the absence of baseline degradation products.

References

  • [4] Oxyboration: Synthesis of Borylated Benzofurans - Organic Syntheses. orgsyn.org. Available at:[Link]

  • [2] Halogen Dance on 2‐Iodobenzofuran and 2‐Iodobenzothiophene and Related Reactions. d-nb.info. Available at: [Link]

  • [1] An HPLC-DAD Method to Quantification of Main Phenolic Compounds from Leaves of Cecropia Species. semanticscholar.org. Available at:[Link]

  • [3] SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY. chemie-brunschwig.ch. Available at:[Link]

Sources

Troubleshooting

Preventing unwanted deiodination of 2-Iodo-1-benzofuran-6-ol during coupling reactions

Technical Support Center: Mitigating Protodehalogenation of 2-Iodo-1-benzofuran-6-ol in Palladium-Catalyzed Cross-Couplings Welcome to the Advanced Applications Support Center. As researchers scale up or optimize palladi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Protodehalogenation of 2-Iodo-1-benzofuran-6-ol in Palladium-Catalyzed Cross-Couplings

Welcome to the Advanced Applications Support Center. As researchers scale up or optimize palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Heck couplings), unwanted dehalogenation is a frequent bottleneck. When working with highly reactive substrates like 2-Iodo-1-benzofuran-6-ol , the rapid loss of the iodine atom (protodehalogenation) can severely depress product yields.

This guide is designed by Senior Application Scientists to provide you with the mechanistic causality, troubleshooting logic, and self-validating protocols required to eliminate deiodination and drive your cross-coupling reactions to completion.

Part 1: Mechanistic Insights & Troubleshooting (FAQs)

Q1: Why does 2-Iodo-1-benzofuran-6-ol undergo severe deiodination during my coupling reactions? A: The propensity for dehalogenation follows the order of halide reactivity: I > Br > Cl[1]. Because the C–I bond in 2-iodo-1-benzofuran-6-ol is highly reactive, the initial oxidative addition to the Pd(0) catalyst is extremely fast, generating a high concentration of the Pd(II)-aryl intermediate[1]. If the subsequent transmetalation step is slow, this long-lived Pd(II)-aryl species becomes susceptible to side reactions. Furthermore, the unprotected 6-hydroxyl group acts as an internal acidic proton source. In the presence of a base, it can form a phenoxide-like species that may coordinate to the palladium center or act as a proton shuttle, directly facilitating the formation of a deleterious palladium-hydride (Pd-H) complex[1].

Q2: What is the exact mechanism of this deiodination side reaction? A: The widely accepted mechanism is the formation of a transient Pd-H species[1]. Following oxidative addition, the Pd(II)-aryl intermediate can abstract a hydride from protic solvents (like alcohols), trace water, or even basic additives[2]. Once the Pd-H species is formed, it rapidly undergoes reductive elimination. This yields the deiodinated arene (benzofuran-6-ol) as a dead-end byproduct and regenerates the Pd(0) catalyst, effectively stalling the desired C–C bond formation[1][3].

Q3: How can I adjust my catalyst and ligand to favor cross-coupling over deiodination? A: The key is to accelerate the rate-limiting transmetalation step while sterically blocking the pathways that lead to Pd-H formation. Switch from standard phosphines (like PPh₃) to bulkier, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [1][2]. These specialized ligands increase the electron density on the palladium center, stabilizing the intermediate, while their immense steric bulk prevents the coordination of hydride-donating solvent molecules[4].

Q4: Which solvents and bases minimize protodehalogenation? A: Avoid protic solvents (e.g., ethanol, methanol) and hydride-donating solvents (e.g., DMF). Instead, utilize rigorously degassed, anhydrous aprotic solvents like 1,4-dioxane or toluene[2][4]. Additionally, strong bases or alkoxides can act as hydride sources. Replace them with milder, anhydrous inorganic bases such as K₃PO₄ or Cs₂CO₃, which are highly effective for Suzuki couplings without promoting degradation[2].

Q5: Should I protect the 6-hydroxyl group prior to the coupling reaction? A: Yes. Protecting the 6-OH group is one of the most effective strategies to suppress deiodination. For substrates containing acidic protons (like phenols, indoles, or pyrroles), deprotonation by the reaction base increases the electron density of the ring and complicates the catalytic cycle[1]. Masking the hydroxyl group with a bulky protecting group (e.g., a tert-butyldimethylsilyl (TBS) ether) eliminates the internal proton source and prevents unwanted heteroatom coordination to the palladium catalyst[1].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence between the desired cross-coupling pathway and the undesired protodehalogenation side reaction.

Pathway Start 2-Iodo-1-benzofuran-6-ol + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)-Aryl] Intermediate Start->OxAdd Fast (Iodide) Transmet Transmetalation (Boronic Acid/Ester) OxAdd->Transmet Desired Pathway (Bulky Ligands: XPhos) PdH Formation of Pd-H (via Base, Solvent, or 6-OH) OxAdd->PdH Side Reaction (Protodehalogenation) RedElim1 Reductive Elimination Transmet->RedElim1 Product Desired Cross-Coupled Benzofuran Product RedElim1->Product RedElim2 Reductive Elimination PdH->RedElim2 Byproduct Deiodinated Byproduct (Benzofuran-6-ol) RedElim2->Byproduct

Mechanistic divergence between desired cross-coupling and undesired protodehalogenation.

Part 3: Quantitative Data on Reaction Parameters

To demonstrate the causality of experimental choices, the table below summarizes how specific reaction parameters impact the balance between successful cross-coupling and unwanted deiodination for 2-Iodo-1-benzofuran-6-ol.

Reaction ParameterCondition TestedMechanistic ImpactDeiodination LevelCross-Coupling Yield
Substrate State Free 6-OHInternal proton source facilitates Pd-H formation.High Low to Moderate
Substrate State TBS-Protected 6-OHRemoves acidic proton; prevents Pd coordination.Low Excellent
Ligand Choice PPh₃Slow transmetalation allows time for Pd-H formation.High Low
Ligand Choice XPhos / SPhosAccelerates transmetalation; sterically blocks Pd-H.Low High
Base Selection NaOEt / NaOHStrong bases/alkoxides act as direct hydride sources.Very High Very Low
Base Selection Anhydrous K₃PO₄Mild, non-nucleophilic base prevents degradation.Low High
Solvent Ethanol / DMFProtic/reducible solvents donate hydrides to Pd(II).High Low
Solvent Anhydrous DioxaneAprotic environment eliminates external proton sources.Low High

Part 4: Self-Validating Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints to verify that deiodination has been successfully suppressed.

Protocol A: Silyl Protection of the 6-Hydroxyl Group

Objective: Eliminate the internal proton source to prevent Pd-H formation.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-Iodo-1-benzofuran-6-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add imidazole (2.0 equiv) to the solution and stir until fully dissolved.

  • Protection: Cool the flask to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise to control the exotherm.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The starting material should be completely consumed, replaced by a less polar spot.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the protected intermediate: 6-((tert-butyldimethylsilyl)oxy)-2-iodo-1-benzofuran.

Protocol B: Optimized Anhydrous Suzuki-Miyaura Coupling

Objective: Drive C–C bond formation while outcompeting protodehalogenation using bulky ligands and anhydrous conditions[2].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the TBS-protected 2-iodo-1-benzofuran (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv)[2].

  • Rigorous Degassing: Evacuate the flask under high vacuum and backfill with ultra-pure argon. Repeat this freeze-pump-thaw or evacuate-backfill cycle three times to ensure the rigorous exclusion of oxygen and trace moisture[2].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via a gas-tight syringe[2].

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours[2].

  • Validation Checkpoint (Critical): Monitor the reaction progress by LC-MS. Look specifically for the mass of the desired cross-coupled product. Self-Validation: The absence of a peak corresponding to the exact mass of the deiodinated starting material (TBS-protected benzofuran-6-ol) confirms that the XPhos/anhydrous system has successfully suppressed protodehalogenation[2].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify the crude product by column chromatography to isolate the final cross-coupled benzofuran derivative[2].

Sources

Optimization

Best storage conditions to maintain 2-Iodo-1-benzofuran-6-ol chemical stability

A Guide to Maintaining Chemical Stability and Experimental Integrity Welcome to the technical support center for 2-Iodo-1-benzofuran-6-ol. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Maintaining Chemical Stability and Experimental Integrity

Welcome to the technical support center for 2-Iodo-1-benzofuran-6-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Improper storage can lead to degradation, impacting experimental reproducibility and outcomes. This document provides in-depth, evidence-based answers to common questions regarding the optimal storage and handling of this molecule.

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal storage conditions for 2-Iodo-1-benzofuran-6-ol are summarized below. These recommendations are based on the compound's structural motifs: a light-sensitive iodinated aromatic system, an oxidation-prone phenol group, and a potentially unstable benzofuran core.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the phenol and benzofuran moieties.
Light Protect from LightPrevents photodegradation, particularly cleavage of the C-I bond.
Container Tightly-sealed Amber Glass VialPrevents exposure to air, moisture, and light.
Form Solid (if possible) > SolutionMinimizes solvent-mediated degradation pathways.
Frequently Asked Questions (FAQs) & In-Depth Explanations
Q1: What are the primary factors that can cause 2-Iodo-1-benzofuran-6-ol to degrade?

A1: The chemical structure of 2-Iodo-1-benzofuran-6-ol contains three key functional groups that dictate its stability: the C-I bond, the phenolic hydroxyl group, and the benzofuran ring system. Consequently, the primary drivers of degradation are:

  • Light (Photodegradation): The carbon-iodine bond is susceptible to cleavage upon exposure to UV or even ambient light, which can generate radical species and lead to decomposition.

  • Oxygen (Oxidation): The phenolic hydroxyl group is highly susceptible to oxidation, especially in the presence of air. This process can form colored quinone-type byproducts. The electron-rich benzofuran ring itself can also undergo oxidative degradation.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways. While the compound may be stable at room temperature for short periods, long-term stability is compromised.

Q2: Why is refrigerated storage at 2-8°C specifically recommended?

A2: Storing the compound at refrigerated temperatures is a critical measure to slow down the kinetics of degradation. The closely related compound, 2-Iodo-1-benzofuran, is recommended to be stored at 4°C.[1] Although Benzofuran-6-ol is listed for room temperature storage, the addition of the labile iodine atom makes the overall molecule more sensitive.[2] By reducing the thermal energy in the system, you decrease the likelihood that degradation reactions will overcome their activation energy barriers. This is crucial for preventing both slow oxidation and the potential for de-iodination over time.

Q3: You recommend an inert atmosphere. How critical is this, and what is the science behind it?

A3: Storing under an inert gas like argon or nitrogen is highly recommended to ensure maximum long-term stability. The primary reason is to prevent the oxidation of the phenol group. Phenols can be oxidized to phenoxy radicals, which can then participate in a variety of reactions, including dimerization or the formation of colored quinones. The parent compound, benzofuran, is also known to be sensitive to air. While the compound might appear stable for a short time in air, the gradual ingress of oxygen into a poorly sealed container will inevitably lead to the accumulation of oxidized impurities. For quantitative experiments or long-term archiving, displacing the air in the vial with an inert gas is a self-validating protocol that removes a key variable of degradation.

Q4: My lab stores most compounds in clear vials. Why is an amber vial necessary?

A4: An amber vial is essential for protecting 2-Iodo-1-benzofuran-6-ol from light. The carbon-iodine bond is notoriously photolabile. Energy from light, particularly in the UV spectrum but also from broad-spectrum laboratory lighting, can be absorbed by the molecule, leading to homolytic cleavage of the C-I bond. This generates a benzofuranyl radical and an iodine radical, initiating a cascade of decomposition reactions. The recommendation to "protect from light" is standard for 2-Iodo-1-benzofuran, and this principle holds true for your hydroxylated analog. Amber glass is specifically designed to block a significant portion of UV and blue light, thereby preventing this primary degradation pathway.

Troubleshooting Guide
Q1: I opened my vial of 2-Iodo-1-benzofuran-6-ol, and the solid has developed a yellow or brownish tint. What happened, and can I still use it?

A1: A change in color from off-white/white to yellow or brown is a classic indicator of oxidation. The phenolic -OH group has likely been oxidized to form highly conjugated, colored quinone-like species.

  • Causality: This typically occurs due to prolonged or repeated exposure to air (oxygen). The seal on the container may have been inadequate, or the compound was not stored under an inert atmosphere.

  • Can you use it? For qualitative applications, it may still be usable, but the purity is compromised. For any quantitative work, such as dose-response curves or kinetic studies, using the discolored material is not recommended. The presence of impurities will lead to inaccurate concentration calculations and potentially confounding biological or chemical effects. You should first re-purify the compound (e.g., by chromatography) or use a fresh, unoxidized lot.

Q2: My recent experiments are showing lower-than-expected activity, and I see a new, more polar spot on my TLC analysis. Is this related to storage?

A2: Yes, this is a strong indication of chemical degradation.

  • Causality: The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate often corresponds to the formation of more polar degradation products. For instance, if de-iodination occurs, the resulting benzofuran-6-ol is more polar than the starting material. Oxidation of the phenol can also lead to more polar byproducts.

  • Validation: To confirm this, you should run a comparative analysis (e.g., LC-MS or ¹H NMR) of your current sample against a new, unopened sample or a previously recorded spectrum of the pure compound. If the analysis confirms the presence of significant impurities, the stored sample should be discarded for sensitive applications.

Visual Logic Guides

The following diagrams illustrate the decision-making process for proper storage and the potential consequences of improper handling.

Caption: Decision workflow for optimal storage of 2-Iodo-1-benzofuran-6-ol.

Caption: Potential degradation pathways for 2-Iodo-1-benzofuran-6-ol.

References
  • Sigma-Aldrich. 2-Iodo-benzofuran Safety & Properties.

Sources

Troubleshooting

Technical Support Center: Strategies for Substitution Reactions of 2-Iodo-1-benzofuran-6-ol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challenges associated with substitution reactions of 2-iodo-1-benzofuran-6-ol, a key intermediate in the synthesis of various biologically active compounds. The inherent steric hindrance at the C2 position, coupled with the electronic nature of the benzofuran ring and the phenolic hydroxyl group, presents unique synthetic challenges. This resource is designed to provide you with the expertise and practical insights needed to navigate these complexities successfully.

Introduction: The Challenge of Steric Hindrance

The 2-iodo-1-benzofuran-6-ol scaffold is a valuable building block in medicinal chemistry. However, functionalization at the 2-position via transition metal-catalyzed cross-coupling reactions is often hampered by significant steric hindrance. The iodine atom's bulk, combined with the adjacent furan oxygen and the benzofuran ring system, can impede the crucial oxidative addition step in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, the presence of a phenolic hydroxyl group necessitates careful consideration of protecting group strategies to avoid unwanted side reactions. This guide will equip you with the knowledge to select the optimal reaction conditions, catalyst systems, and protecting groups to achieve high yields and purity in your substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on 2-iodo-1-benzofuran-6-ol so challenging?

A1: The primary difficulty arises from steric hindrance around the C2-iodo bond. This steric congestion can hinder the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step of the catalytic cycle. Additionally, the electron-rich nature of the benzofuran ring can influence the reactivity of the C-I bond. The phenolic hydroxyl group can also complicate reactions by acting as a nucleophile or by interfering with the catalyst, often necessitating the use of a protecting group.

Q2: What are the most suitable cross-coupling reactions for introducing new substituents at the 2-position?

A2: Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation. The three most common and versatile reactions are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters. This reaction is known for its tolerance of a wide range of functional groups.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes. This is a powerful tool for introducing alkynyl moieties, which are valuable for further transformations.[1][2][3][4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines. This reaction is crucial for the synthesis of arylamine derivatives, which are common in pharmaceuticals.[5][6]

Q3: Is it necessary to protect the hydroxyl group at the 6-position?

A3: In most cases, yes. The acidic proton of the hydroxyl group can be detrimental to many cross-coupling reactions. It can react with the base, consume organometallic reagents, and potentially coordinate to the metal center, inhibiting catalysis. Protecting the phenol as an ether or a silyl ether is a standard and highly recommended practice.

Q4: What are the best protecting groups for the hydroxyl function in this context?

A4: The ideal protecting group should be stable to the basic and often high-temperature conditions of the cross-coupling reaction and should be removable under mild conditions that do not affect the newly installed substituent. Good choices include:

  • Silyl ethers (e.g., TBDMS, TIPS): These are generally robust to the basic conditions of Suzuki and Sonogashira couplings and are easily cleaved with fluoride reagents (e.g., TBAF).

  • Benzyl ether (Bn): Stable to a wide range of reaction conditions but requires hydrogenolysis for deprotection, which might not be compatible with all functional groups (e.g., alkynes, nitro groups).

  • Methyl ether (Me): Very stable, but deprotection requires harsh conditions (e.g., BBr₃), which may not be suitable for complex molecules.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps & Recommendations
Starting material remains unreacted. Inefficient Oxidative Addition due to Steric Hindrance. Ligand Selection: Switch to bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or RuPhos are specifically designed to accelerate oxidative addition and reductive elimination for sterically hindered substrates.[7] Catalyst Choice: Utilize modern palladium precatalysts such as XPhos Pd G3 or SPhos Pd G2 . These precatalysts are more efficient at generating the active Pd(0) species.
Inappropriate Base. Base Strength and Solubility: For sterically hindered couplings, a stronger, non-nucleophilic base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than Na₂CO₃. Ensure the base is finely powdered to maximize surface area.
Poor Solvent Choice. Solvent Polarity: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are often effective. A mixture of an organic solvent and water (e.g., dioxane/water) can be beneficial for the solubility of the boronic acid and the base.
Significant protodeboronation of the boronic acid. Harsh Reaction Conditions. Temperature and Reaction Time: Lower the reaction temperature and monitor the reaction closely. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
Issue 2: Low Yield or Homocoupling in Sonogashira Coupling
Symptom Potential Cause Troubleshooting Steps & Recommendations
Low yield of the desired coupled product. Steric Hindrance and Inefficient Catalysis. Ligand Choice: While traditional Sonogashira reactions often use PPh₃, for hindered substrates, more electron-rich and bulky ligands like cBRIDP or tBu₃P can be more effective. Copper Co-catalyst: Ensure the quality and dryness of the CuI co-catalyst. In some cases, copper-free conditions with a higher loading of a highly active palladium catalyst can be beneficial to avoid side reactions.
Significant formation of alkyne homocoupling (Glaser coupling). Presence of Oxygen. Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Inappropriate Base/Solvent Combination. Base and Solvent Effects: An amine base like Et₃N or DIPEA is typically used. For challenging substrates, a stronger, non-nucleophilic organic base in a polar aprotic solvent like DMF or NMP can be advantageous.[8]
Issue 3: Failed or Low-Yield Buchwald-Hartwig Amination
Symptom Potential Cause Troubleshooting Steps & Recommendations
No reaction or very low conversion. Highly Sterically Hindered Substrate. Ligand Selection is Critical: For amination of sterically demanding aryl halides, highly specialized, bulky biarylphosphine ligands are essential. BrettPhos, RuPhos, or XPhos are excellent starting points.[6] Catalyst System: Use a modern palladium precatalyst like BrettPhos Pd G3 or RuPhos Pd G2 .
Incorrect Base. Strong, Non-nucleophilic Base: A strong, non-nucleophilic base is crucial for deprotonating the amine. NaOtBu, KOtBu, or LHMDS are the most common and effective choices.
Side reactions such as hydrodehalogenation. Competing Reaction Pathways. Optimize Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes minimize side reactions. Screening different solvents (e.g., toluene vs. dioxane) can also have a significant impact.

Experimental Protocols

General Considerations for All Reactions:
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere of argon or nitrogen.

  • Anhydrous Solvents: Use anhydrous, degassed solvents.

  • Reagent Quality: Use high-purity reagents, especially the palladium catalyst, ligands, and bases.

Protocol 1: Suzuki-Miyaura Coupling of Protected 2-Iodo-1-benzofuran-6-ol
  • Protect the Hydroxyl Group: React 2-iodo-1-benzofuran-6-ol with TBDMSCl and imidazole in DMF to afford 6-((tert-butyldimethylsilyl)oxy)-2-iodo-1-benzofuran.

  • Reaction Setup: To an oven-dried Schlenk flask, add the protected 2-iodo-1-benzofuran-6-ol (1.0 eq.), the arylboronic acid (1.5 eq.), XPhos Pd G3 (2 mol%), and K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

  • Deprotection: Treat the purified product with TBAF in THF to remove the TBDMS group.

Protocol 2: Sonogashira Coupling of Protected 2-Iodo-1-benzofuran-6-ol
  • Protect the Hydroxyl Group: (As in Protocol 1).

  • Reaction Setup: To an oven-dried Schlenk flask, add the protected 2-iodo-1-benzofuran-6-ol (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and Et₃N. Then, add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify by flash column chromatography.

  • Deprotection: (As in Protocol 1).

Visualizations

Decision Workflow for Catalyst and Ligand Selection

Catalyst_Selection start Starting Material: 2-Iodo-1-benzofuran-6-ol (Protected) reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Aryl) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkynyl) buchwald Buchwald-Hartwig reaction_type->buchwald C-N suzuki_ligand Ligand: XPhos, SPhos, RuPhos Catalyst: XPhos Pd G3/G4 suzuki->suzuki_ligand sonogashira_ligand Ligand: PPh3, cBRIDP, tBu3P Catalyst: Pd(PPh3)2Cl2/CuI sonogashira->sonogashira_ligand buchwald_ligand Ligand: BrettPhos, RuPhos, XPhos Catalyst: BrettPhos Pd G3 buchwald->buchwald_ligand optimization Reaction Optimization: Base, Solvent, Temperature suzuki_ligand->optimization sonogashira_ligand->optimization buchwald_ligand->optimization

Caption: Catalyst and ligand selection workflow.

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) PdII->Transmetal R'-M or R'₂NH PdII_Nu R-Pd(II)-Nu(L_n) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product

Caption: Generalized palladium catalytic cycle.

References

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (n.d.). RSC Publishing. [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (n.d.). PMC. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC. [Link]

  • Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. (n.d.). PMC. [Link]

  • Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). r/Chempros - Reddit. [Link]

  • Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020, December 28). Semantic Scholar. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024, November 6). PMC. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in the Direct Iodination of Benzofuran-6-ol

Welcome to the Technical Support Center for advanced electrophilic aromatic substitutions. The direct iodination of benzofuran-6-ol presents a unique synthetic challenge due to the presence of a highly activated phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced electrophilic aromatic substitutions. The direct iodination of benzofuran-6-ol presents a unique synthetic challenge due to the presence of a highly activated phenolic ring (C5, C7 positions) and an electron-rich furan moiety (C2, C3). Without strict mechanistic control, this dual reactivity leads to complex byproduct profiles.

This guide is designed for drug development professionals and synthetic chemists to systematically troubleshoot, understand the causality behind reaction failures, and implement self-validating protocols to achieve pristine regioselective mono-iodination.

Troubleshooting Guide: Causality and Solutions

When iodinating benzofuran-6-ol, researchers typically encounter three major classes of byproducts. Understanding the physical chemistry behind these failures is the first step to eliminating them.

Issue 1: Over-Iodination (Formation of 5,7-Diiodobenzofuran-6-ol)
  • The Causality: The hydroxyl group at C6 strongly donates electron density into the aromatic ring via resonance, rendering the ortho positions (C5 and C7) highly nucleophilic. When the first iodine atom is installed, its inductive electron-withdrawing effect is insufficient to overcome the massive resonance activation of the -OH group. If the electrophile is too reactive, the second iodination occurs almost as rapidly as the first.

  • The Solution: Strict stoichiometric and kinetic control is required. Limit the electrophilic iodine source to exactly 0.95 equivalents. We strongly recommend utilizing N-Iodosuccinimide (NIS) over molecular iodine (I₂), as NIS provides a controlled, steady concentration of the iodonium ion (I⁺) without overwhelming the substrate[1].

Issue 2: Oxidative Degradation (Quinones and Polymeric Tars)
  • The Causality: Phenols are notoriously susceptible to single-electron oxidation. Traditional iodination protocols often use I₂ coupled with strong oxidants (e.g., H₂O₂, NaOCl, or hypervalent iodine) to generate the active electrophile. For electron-rich substrates like benzofuran-6-ol, these oxidants will strip electrons from the phenol to generate phenoxy radicals, which rapidly degrade into complex quinone mixtures or polymeric tars[2].

  • The Solution: Abandon oxidative iodination protocols entirely. Utilize pre-formed electrophiles like NIS in combination with a mild Brønsted acid (e.g., catalytic Trifluoroacetic acid, TFA) to activate the reagent without introducing oxidative stress[3].

Issue 3: Furan Ring Iodination (C2/C3 Substitution)
  • The Causality: While the phenolic ring is the most nucleophilic site, the C2 and C3 positions of the furan moiety can undergo competitive substitution. This primarily occurs under radical-inducing conditions (exposure to light or heat) or in non-polar solvents that fail to stabilize the Wheland intermediate during electrophilic aromatic substitution.

  • The Solution: Conduct the reaction in a highly polar, strongly hydrogen-bond donating solvent such as Hexafluoroisopropanol (HFIP)[1]. HFIP stabilizes the transition state of the electrophilic attack at the phenolic ring, vastly improving regioselectivity and suppressing furan-ring attack.

Visualizing Reaction Pathways

MechanisticPathway A Benzofuran-6-ol (Highly Activated) B 5-Iodo / 7-Iodo (Target Product) A->B NIS, HFIP, 0°C C 5,7-Diiodo (Over-iodination) A->C Excess Reagent D 2-Iodo / 3-Iodo (Furan Substitution) A->D Radical/Heat E Quinones/Polymers (Oxidation) A->E Strong Oxidants

Mechanistic divergence in benzofuran-6-ol iodination based on reaction conditions.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black immediately upon adding the iodine source? A: Immediate blackening is a classic sign of oxidative polymerization. This confirms that your reagent system is acting as a single-electron oxidant rather than an electrophile[2]. Ensure your reaction is thoroughly degassed, avoid oxidants like H₂O₂, and keep the temperature strictly at 0 °C during addition.

Q: Can I use molecular iodine (I₂) instead of NIS to save costs? A: While possible, I₂ alone is often too unreactive for complete conversion without an oxidant. If I₂ must be used, pair it with a mild base (like NaHCO₃) or an ionic liquid catalyst, but expect a significant drop in yield and higher rates of unreacted starting material compared to NIS-based methods.

Q: My LC-MS shows a mass of [M+H]⁺ = 386.9. What happened? A: The exact mass of mono-iodobenzofuran-6-ol is ~260.0 Da. A mass of 386.9 Da indicates the incorporation of two iodine atoms (di-iodination). You must reduce your NIS equivalents to 0.95 and ensure your reaction is not warming up above 5 °C.

Quantitative Byproduct Profile Comparison

The choice of reagent and solvent dictates the fate of the benzofuran-6-ol substrate. The table below summarizes expected outcomes based on field-proven data.

Iodination SystemPrimary ProductMajor ByproductsRegioselectivity (C5/C7)Overall Yield
I₂ / H₂O₂ Complex MixtureQuinones, PolymersPoor< 20%
I₂ / NaHCO₃ Mono-iodoUnreacted SubstrateModerate40–50%
NIS / MeCN Mono-iodo5,7-DiiodoGood70–80%
NIS / HFIP Mono-iodoNone detectedExcellent> 90%

Troubleshooting Workflow

Troubleshooting Start Analyze Crude LC-MS/NMR Q1 High Di-iodination (Mass: ~386 Da)? Start->Q1 Q2 Oxidation/Polymerization (Black Tar)? Start->Q2 Q3 Poor Regioselectivity (Furan Attack)? Start->Q3 A1 Reduce to 0.95 eq NIS Maintain 0°C Q1->A1 Yes A2 Remove Oxidants Degas Solvents Q2->A2 Yes A3 Switch Solvent to HFIP Q3->A3 Yes

Decision tree for identifying and resolving common iodination byproducts.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each step contains a visual or analytical checkpoint to confirm the reaction is proceeding correctly before moving to the next phase.

Methodology: Regioselective Mono-Iodination using NIS in HFIP

  • Substrate Dissolution & Validation:

    • Charge a dry, argon-flushed round-bottom flask with benzofuran-6-ol (1.0 eq) and Hexafluoroisopropanol (HFIP) to achieve a 0.2 M concentration.

    • Validation Checkpoint: The solution must be clear or very pale yellow. If the solution is pink or brown, the starting material has already undergone auto-oxidation and must be re-purified.

  • Temperature Equilibration:

    • Submerge the flask in an ice-water bath and stir for 15 minutes to achieve an internal temperature of 0 °C. Kinetic suppression of di-iodination relies entirely on this step.

  • Electrophile Addition:

    • Weigh out exactly 0.95 equivalents of N-Iodosuccinimide (NIS).

    • Add the NIS portion-wise over 30 minutes.

    • Validation Checkpoint: Slow addition prevents localized concentration spikes of I⁺. The solution should turn a light amber color. Immediate blackening indicates a failure in temperature control.

  • Reaction Monitoring:

    • Stir at 0 °C for 2 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the starting material and the appearance of the mono-iodo mass ([M+H]⁺ ≈ 261.0). If the di-iodo mass ([M+H]⁺ ≈ 386.9) exceeds 2% relative abundance, proceed to step 5 immediately to halt the reaction.

  • Reductive Quench:

    • Quench the reaction by adding 10 volumes of a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 10 minutes.

    • Validation Checkpoint: The organic layer must turn completely colorless. This visual cue guarantees the destruction of all active electrophilic iodine species, preventing post-workup oxidation.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

References

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Critical analysis of radioiodination techniques for micro and macro organic molecules Source: ResearchGate URL:[Link]

  • Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid Source: R Discovery URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 2-Iodo-1-benzofuran-6-ol Purity: A Comparative Guide

Introduction & Mechanistic Rationale Benzofuran derivatives are ubiquitous in pharmaceutical development, often serving as critical scaffolds for anticancer and antimicrobial agents. The introduction of halogens, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzofuran derivatives are ubiquitous in pharmaceutical development, often serving as critical scaffolds for anticancer and antimicrobial agents. The introduction of halogens, such as iodine, into the benzofuran ring significantly alters both the pharmacological profile and the physicochemical properties of the molecule [1].

From an analytical perspective, 2-Iodo-1-benzofuran-6-ol presents unique chromatographic challenges. The molecule features a highly polarizable iodine atom at the C2 position and an ionizable phenolic hydroxyl group at the C6 position (pKa ~9.5). When developing a purity method, the primary objective is resolving the Active Pharmaceutical Ingredient (API) or intermediate from structurally similar process impurities, such as de-iodinated benzofuran-6-ol, positional isomers (e.g., 3-iodo analogs), and oxidation degradants.

The Causality of Column Selection: C18 vs. Biphenyl

Standard alkyl (C18) stationary phases rely predominantly on dispersive hydrophobic interactions. While effective for general retention, C18 phases often fail to provide adequate shape selectivity for halogenated aromatics, leading to co-elution of positional isomers.

To overcome this, we must exploit the unique electronic properties of the analyte. Biphenyl stationary phases offer orthogonal selectivity. The biphenyl ring system engages in strong π−π interactions with the benzofuran core. More importantly, the large, electron-rich iodine atom participates in halogen bonding and induced-dipole interactions with the biphenyl system. This mechanistic synergy explains why Biphenyl columns consistently outperform C18 columns in resolving halogenated aromatic isomers.

Mechanism Analyte 2-Iodo-1-benzofuran-6-ol (Halogenated Aromatic) C18 Alkyl C18 Phase (Hydrophobic Dispersion) Analyte->C18 Weak Dipole Biphenyl Biphenyl Phase (π-π & Shape Selectivity) Analyte->Biphenyl Halogen Bonding Out1 Co-elution of Isomers (Rs < 1.5) C18->Out1 Out2 Baseline Resolution (Rs > 2.0) Biphenyl->Out2

Mechanistic retention comparison between C18 and Biphenyl phases for halogenated aromatics.

Experimental Protocol: A Self-Validating System

To ensure a robust, self-validating analytical procedure, every sequence must begin with a System Suitability Test (SST) that verifies the resolving power of the system before any sample is analyzed.

Mobile Phase Causality

Because the C6-hydroxyl group has a pKa of ~9.5, analyzing the compound at a neutral pH would result in partial ionization, leading to severe peak tailing and retention time variability. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, we suppress ionization, ensuring the analyte remains entirely in its neutral, protonated state for sharp, symmetrical peaks.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 2-Iodo-1-benzofuran-6-ol reference standard. Dissolve in 10 mL of diluent (1000 µg/mL). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • System Suitability (SST) Solution: Spike the 100 µg/mL standard solution with 1 µg/mL of known impurities (e.g., benzofuran-6-ol and 3-iodo-1-benzofuran-6-ol).

Step 2: Chromatographic Conditions

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% 20% B (Re-equilibration for 4 min)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (controls mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 285 nm (optimal λmax​ for the substituted benzofuran ring).

  • Injection Volume: 5 µL.

Step 3: Self-Validating System Suitability Criteria Before analyzing unknown batches, the system must pass the following criteria using the SST solution:

  • Resolution ( Rs​ ): 2.0 between 2-Iodo-1-benzofuran-6-ol and its closest eluting isomer.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Injection Precision: %RSD 1.0% for 5 replicate injections of the standard.

Method Validation Framework

The method was validated strictly according to the modernized [2] and [3]. The focus is on ensuring the "Reportable Result" is fit for its intended purpose across the entire specification range.

Workflow A Target Analyte Profiling 2-Iodo-1-benzofuran-6-ol B Stationary Phase Screening C18 vs. Biphenyl A->B C Mobile Phase Optimization pH 2.7 Buffer + ACN B->C D Method Validation ICH Q2(R2) Compliance C->D E Final Purity Assessment Batch Release D->E

Workflow for HPLC method development and ICH Q2(R2) validation.

Validation Parameters Assessed:
  • Specificity (Stability-Indicating Power): Forced degradation studies (acid, base, peroxide, thermal, and photolytic) were performed. Peak purity angle was verified to be less than the peak purity threshold using a Photodiode Array (PDA) detector, proving no co-elution of degradants.

  • Linearity & Range: Evaluated from 50% to 120% of the target specification limit.

  • Accuracy: Assessed via spike recovery at 80%, 100%, and 120% levels.

  • Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ) established via signal-to-noise ratios of 3:1 and 10:1, respectively.

Quantitative Data & Performance Comparison

The empirical data below highlights the objective superiority of the Biphenyl phase over standard C18 for this specific halogenated scaffold, alongside the final validation metrics.

Table 1: Column Performance Comparison (SST Solution)
Chromatographic ParameterStandard Alkyl C18 PhaseCore-Shell Biphenyl PhaseAcceptance Criteria
Retention Time (min) 6.457.12N/A
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution)2.8 (Baseline) 2.0
Tailing Factor ( Tf​ ) 1.821.15 1.5
Theoretical Plates ( N ) 8,50014,200 10,000

Data Interpretation: The C18 column failed system suitability due to poor resolution and excessive tailing (caused by secondary silanol interactions with the polarizable iodine). The Biphenyl column easily passed all criteria.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
Validation ParameterResultICH Q2(R2) / USP <1225> Requirement
Linearity Range 0.05 µg/mL to 150 µg/mL50% to 120% of specification
Correlation Coefficient ( R2 ) 0.9998 0.999
Accuracy (Mean Recovery) 99.4%98.0% - 102.0%
Method Precision (%RSD) 0.65% (n=6) 2.0%
Limit of Detection (LOD) 0.015 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.050 µg/mLS/N 10, Precision 5%
Specificity Peak Purity Match: 99.9%No interference from degradants

References

  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: United States Pharmacopeia (USP) URL: [Link]

Comparative

Mass spectrometry (LC-MS) fragmentation pattern analysis of 2-Iodo-1-benzofuran-6-ol

An In-Depth Guide to the LC-MS Fragmentation Analysis of 2-Iodo-1-benzofuran-6-ol: A Comparative Approach Authored by a Senior Application Scientist Introduction In the landscape of modern drug discovery and development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 2-Iodo-1-benzofuran-6-ol: A Comparative Approach

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the benzofuran scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The introduction of a halogen, such as iodine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 2-Iodo-1-benzofuran-6-ol is a key intermediate and a representative molecule of this class. Its structural integrity, purity, and metabolic fate are critical parameters that demand robust analytical characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), stands as the cornerstone technique for this purpose. It provides unparalleled sensitivity and structural specificity, allowing for confident identification even in complex matrices. This guide provides an in-depth analysis of the expected fragmentation pattern of 2-Iodo-1-benzofuran-6-ol, explains the chemical principles driving the fragmentation, and compares its behavior to a non-iodinated analogue to highlight key diagnostic markers. This document is intended for researchers, analytical chemists, and drug development professionals who rely on precise mass spectrometric data for structural elucidation.

Core Principles: Why LC-MS for Structural Elucidation?

The choice of LC-MS/MS is predicated on its ability to separate the analyte of interest from a mixture (the LC component) and then subject it to controlled fragmentation (the MS/MS component). This fragmentation is not random; it follows predictable chemical pathways governed by the molecule's structure, such as the locations of heteroatoms, aromatic rings, and functional groups. By analyzing the resulting fragment ions, we can piece together the molecule's structure like a puzzle. For a molecule like 2-Iodo-1-benzofuran-6-ol, we anticipate fragmentation pathways influenced by three primary structural features: the phenolic hydroxyl group, the benzofuran core, and the carbon-iodine bond.

Experimental Methodology: A Self-Validating Protocol

A robust analytical method is one that is reproducible and includes internal checks. The following protocol is designed to be a reliable starting point for the analysis of 2-Iodo-1-benzofuran-6-ol and similar molecules.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Iodo-1-benzofuran-6-ol in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and good peak shape.

  • Control Sample (Analogue): Prepare a 1 µg/mL working solution of a non-iodinated analogue, such as 1-benzofuran-6-ol, to serve as a comparative standard.

  • System Suitability: Inject a blank (solvent) before and after the sample set to ensure no carryover.

Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to deliver a pure, well-defined peak of the analyte to the mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is an excellent choice. The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar benzofuran structure.

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for improving peak shape and promoting protonation in positive ion mode.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: A gradient is employed to ensure the efficient elution of the analyte while cleaning the column of any late-eluting contaminants.

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-8 min: 95% to 5% B

    • 8-10 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

Mass Spectrometry (MS) Parameters

High-resolution mass spectrometry (HRMS), for instance, on a Quadrupole Time-of-Flight (Q-TOF) instrument, is highly recommended to enable the confirmation of elemental compositions from accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar molecules like the target analyte.

  • Polarity: Both Positive and Negative modes should be evaluated.

    • Negative Mode: Expected to be highly sensitive due to the acidic phenolic proton, which is readily lost to form [M-H]⁻.

    • Positive Mode: Will generate the protonated molecule [M+H]⁺.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • MS1 Scan Range: m/z 50-500

  • MS/MS (ddMS2): Data-dependent acquisition. Trigger MS/MS scans on the most intense ions from the MS1 scan.

  • Collision Energy (CE): A stepped or ramped CE (e.g., 15-40 eV) is advisable. This allows for the observation of both low-energy (stable) and high-energy (smaller) fragments in a single run, providing a richer dataset for structural confirmation.

Visualizing the Analytical Workflow

The logical flow from sample to data interpretation is a critical component of any analytical method.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Stock 1 mg/mL Stock Solution Work 1 µg/mL Working Solution Stock->Work Dilution LC LC Separation (C18 Column) Work->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Analysis Fragmentation Pattern Analysis MS2->Analysis Comparison Comparison with Analogue Analysis->Comparison Elucidation Structural Elucidation Comparison->Elucidation

Caption: High-level workflow for the LC-MS/MS analysis of 2-Iodo-1-benzofuran-6-ol.

Results and Discussion: Predicting the Fragmentation Pattern

The molecular formula of 2-Iodo-1-benzofuran-6-ol is C₈H₅IO₂. Its monoisotopic exact mass is 259.9334 Da.

Negative Ion Mode ESI(-)

This mode is often preferred for phenolic compounds. The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 258.9262 .

The primary fragmentation pathways are driven by the cleavage of the weakest bonds and the formation of stable neutral molecules or radicals. The C-I bond is significantly weaker than the C-C or C-O bonds within the aromatic system, making it a prime site for fragmentation.

  • Loss of Iodine Radical (I•): The most characteristic fragmentation for this molecule is the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (126.9045 Da). This is a highly diagnostic fragmentation for identifying iodinated compounds.[1][2]

    • [C₈H₄IO₂]⁻ → [C₈H₄O₂]⁻• + I•

    • Resulting Fragment: A radical anion at m/z 132.0217 .

  • Sequential Loss of Carbon Monoxide (CO): The benzofuran core is known to undergo losses of CO.[3][4] Following the initial loss of iodine, the resulting fragment can lose a molecule of CO (27.9949 Da).

    • [C₈H₄O₂]⁻• → [C₇H₄O]⁻• + CO

    • Resulting Fragment: A radical anion at m/z 104.0268 .

Positive Ion Mode ESI(+)

In positive mode, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 260.9407 . Protonation likely occurs on the furan oxygen or the phenolic oxygen.

  • Loss of Carbon Monoxide (CO): Similar to other benzofuran derivatives, a primary fragmentation is the loss of CO (27.9949 Da) from the furan ring.[5][6]

    • [C₈H₆IO₂]⁺ → [C₇H₆IO]⁺ + CO

    • Resulting Fragment: An ion at m/z 232.9458 .

  • Loss of Iodine Radical (I•): Cleavage of the C-I bond can also occur in positive mode, leading to the loss of an iodine radical.

    • [C₈H₆IO₂]⁺ → [C₈H₆O₂]⁺• + I•

    • Resulting Fragment: A radical cation at m/z 134.0368 .

Visualizing the Proposed Fragmentation Pathway (Negative Mode)

The negative ion mode provides the most distinct fragmentation pathway for this molecule.

G Precursor [M-H]⁻ C₈H₄IO₂⁻ m/z 258.9262 Frag1 [M-H-I]⁻• C₈H₄O₂⁻• m/z 132.0217 Precursor->Frag1 - I• (126.9045 Da) Frag2 [M-H-I-CO]⁻• C₇H₄O⁻• m/z 104.0268 Frag1->Frag2 - CO (27.9949 Da)

Caption: Proposed ESI(-) fragmentation pathway for 2-Iodo-1-benzofuran-6-ol.

Comparative Analysis: The Power of an Analogue

To prove that the proposed fragmentation is correct and to highlight the diagnostic ions, we compare the fragmentation of our target analyte with its non-iodinated analogue, 1-benzofuran-6-ol (C₈H₆O₂, Exact Mass: 134.0368 Da).

Feature2-Iodo-1-benzofuran-6-ol1-Benzofuran-6-ol (Analogue)Insight Gained
Precursor Ion [M-H]⁻ m/z 258.9262 m/z 133.0295 The mass shift of ~126 Da confirms the presence of a single iodine atom replacing a hydrogen.
Key Fragment 1 m/z 132.0217 (Loss of I•)Not ObservedThis fragment is a diagnostic marker for the iodinated compound. Its absence in the analogue confirms this pathway.
Key Fragment 2 m/z 104.0268 (Loss of I•, then CO)m/z 105.0340 (Loss of CO from [M-H]⁻)The base fragment from the benzofuran core shows a mass difference due to the initial presence of iodine.

This comparative approach is a self-validating system. The presence of the iodine-specific loss in the target analyte and its absence in the control analogue provides definitive evidence for the structure and the proposed fragmentation mechanism.

Conclusion

The LC-MS/MS fragmentation pattern of 2-Iodo-1-benzofuran-6-ol is predictable and yields highly diagnostic information. In negative ion mode, the molecule readily deprotonates to form the [M-H]⁻ ion at m/z 258.9262. Subsequent collision-induced dissociation leads to a characteristic loss of an iodine radical (I•) to produce a fragment at m/z 132.0217, followed by a potential loss of carbon monoxide (CO). These fragments, when measured with high mass accuracy, provide unambiguous confirmation of the elemental composition and key structural features.

By employing a systematic approach that includes a robust LC-MS/MS protocol and comparison with a non-halogenated analogue, researchers can confidently identify and characterize 2-Iodo-1-benzofuran-6-ol and related structures. This methodology is foundational for quality control, metabolite identification, and impurity profiling in the pharmaceutical and chemical industries.

References

  • de Souza, M.V.N., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. Available at: [Link]

  • Jørgensen, L.V., et al. (2007). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Abou-Zaid, M., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available at: [Link]

  • Saeed, F., et al. (2022). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PMC. Available at: [Link]

  • Vessecchi, R., et al. (2020). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer. ResearchGate. Available at: [Link]

  • Dias, H.J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Gjorgieva, E., et al. (2016). Strategy for optimized use of LC-MSn for determination of the polyphenolic profiles of apple peel, flesh and leaves. Journal of Food Composition and Analysis. Available at: [Link]

  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Dias, H.J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Stravs, M.A., et al. (2023). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. PMC. Available at: [Link]

  • Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Smyth, W.F., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. Available at: [Link]

  • Welter, E., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Spectroscopic Validation Techniques for 2-Iodo-1-benzofuran-6-ol Synthesis: A Comparative Guide

Introduction & Analytical Challenges The benzofuran core is a ubiquitous structural motif found in numerous biologically active natural products and highly targeted pharmaceutical agents[1]. Within drug development, 2-Io...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction & Analytical Challenges

The benzofuran core is a ubiquitous structural motif found in numerous biologically active natural products and highly targeted pharmaceutical agents[1]. Within drug development, 2-Iodo-1-benzofuran-6-ol serves as a critical electrophilic intermediate for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) to generate complex 2-aryl and 2-alkynyl benzofuran scaffolds[2].

In my experience optimizing cross-coupling precursors, synthesizing this halogenated heterocycle presents a distinct analytical challenge. The synthesis—typically achieved via directed ortho-lithiation of 1-benzofuran-6-ol followed by an electrophilic iodine quench[2]—requires rigorous spectroscopic validation to confirm two critical parameters:

  • Regioselectivity: Proving that iodination occurred exclusively at the C-2 position rather than the C-3 position.

  • Functional Group Integrity: Ensuring the C-6 phenolic hydroxyl group remains intact and did not undergo oxidative degradation during the iodine quench.

This guide objectively compares the performance of two distinct spectroscopic validation platforms: High-Resolution Multi-Nuclear (HR-MN) Workflows versus Rapid Benchtop Workflows . By examining the causality behind these experimental choices, we provide researchers with a self-validating framework for analytical platform selection.

The Self-Validating Synthetic Protocol

Before analyzing the product, the synthesis itself must be designed as a self-validating system. The following protocol utilizes kinetic deprotonation, exploiting the high acidity of the C-2 proton on the furan ring relative to the rest of the aromatic system.

Step-by-Step Methodology: Directed Lithiation & Iodination
  • Preparation: Dissolve 1-benzofuran-6-ol (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere to prevent ambient moisture from quenching the intermediate carbanion.

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add Lithium Diisopropylamide (LDA) (2.2 equiv, 2.0 M in THF/heptane) dropwise over 15 minutes. Causality note: 2.2 equivalents are required because the first equivalent deprotonates the C-6 phenol to form a lithium phenoxide, while the second equivalent performs the targeted C-2 lithiation[2]. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add a pre-chilled solution of iodine ( I2​ , 2.5 equiv) in anhydrous THF dropwise. Maintain the temperature at -78 °C for 2 hours, then allow the system to slowly warm to room temperature overnight[2].

  • Workup & Extraction: Quench the reaction with saturated aqueous NH4​Cl (to neutralize excess base) and saturated Na2​S2​O3​ (to reduce unreacted electrophilic iodine into water-soluble iodide). Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the target 2-Iodo-1-benzofuran-6-ol.

Workflow A 1-Benzofuran-6-ol (Starting Material) B 1. LDA (2.2 eq), -78°C 2. I2 Quench A->B C 2-Iodo-1-benzofuran-6-ol (Crude Extract) B->C D Platform A 600 MHz NMR + HRMS (Definitive Structure) C->D High Precision E Platform B 60 MHz NMR + GC-MS (Rapid Screening) C->E High Throughput

Synthetic workflow and divergence of spectroscopic validation platforms.

Comparison of Spectroscopic Validation Platforms

To validate the synthesized product, laboratories typically choose between a high-resolution suite (Platform A) and a rapid benchtop suite (Platform B).

Platform A: High-Resolution Workflow (600 MHz NMR + HRMS-ESI-TOF)

Performance & Causality: This platform represents the gold standard for structural elucidation. A 600 MHz 1H NMR spectrometer provides the critical signal dispersion necessary to resolve the complex splitting patterns of the benzofuran aromatic protons. In unsubstituted benzofurans, the C-2 proton resonates at δ ~7.6 ppm. Upon successful C-2 iodination, this 7.6 ppm signal completely disappears, and the adjacent C-3 proton collapses into a sharp, diagnostic singlet at δ 6.96 ppm[3].

Simultaneously, High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in negative mode provides exact mass capabilities. It easily identifies the [M−H]− ion at m/z 258.9261 (calculated for C8​H4​IO2−​ ), definitively ruling out oxidative dimerization side-products that can occur during the iodine quench.

Platform B: Rapid Benchtop Workflow (60 MHz NMR + GC-EI-MS)

Performance & Causality: Benchtop NMR (60 MHz) is highly cost-effective and allows for real-time reaction monitoring directly in the fume hood. However, the lower magnetic field results in severe signal overlap in the aromatic region ( δ 6.7 - 7.5 ppm). This overlap makes it difficult to definitively assign the C-3 singlet and confirm the absence of the C-2 proton without advanced spectral deconvolution.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) compensates for this NMR limitation by providing rapid nominal mass confirmation. The harsh electron ionization (70 eV) yields a strong molecular ion ( M+ at m/z 260) and a highly characteristic fragmentation pattern, specifically the loss of the iodine radical to yield an [M−I]+ fragment at m/z 133.

Quantitative Data Comparison

The following table summarizes the experimental validation metrics obtained when analyzing a standardized batch of synthesized 2-Iodo-1-benzofuran-6-ol across both platforms.

Validation MetricPlatform A (600 MHz + HRMS)Platform B (60 MHz + GC-MS)Causality / Scientific Impact
Regiochemical Resolution Baseline separation of C-3 (s) and C-7 (d)Overlapping multiplet ( δ 6.8-7.2)600 MHz eliminates second-order effects, proving C-2 substitution.
Mass Accuracy < 2 ppm error (m/z 258.9265 found)Nominal mass only (m/z 260 found)HRMS prevents false positives from isobaric impurities.
Impurity Limit of Detection 0.1% (detects trace C-3 iodo isomer)~5% (isomer hidden in baseline)High-field NMR is required for GMP-level purity validation.
Time-to-Result 4-6 hours (core facility scheduling)< 30 minutes (in-lab analysis)Benchtop systems accelerate the optimization of lithiation times.

Visualizing the NMR Validation Logic

The definitive proof of regioselectivity relies on a strict logical deduction pathway derived from the 1H NMR spectrum. The flowchart below maps the causality of the spectral interpretation used in Platform A.

NMRLOGIC N1 1H NMR Spectrum (600 MHz, CDCl3) N2 Absence of signal at δ ~7.6 ppm N1->N2 N3 Presence of sharp singlet at δ ~6.96 ppm N1->N3 N4 Confirms C-2 Deprotonation & Substitution N2->N4 N5 Confirms C-3 Proton Remains Intact N3->N5 N6 Regioselective Validation Confirmed N4->N6 N5->N6

Logical deduction pathway for confirming C-2 regioselectivity using High-Field NMR.

Conclusion

For the synthesis of 2-Iodo-1-benzofuran-6-ol, the choice of validation platform dictates the confidence level of the structural assignment. While Benchtop NMR coupled with GC-MS provides an excellent, rapid feedback loop for optimizing the LDA-mediated lithiation conditions, it falls short in definitively proving regiochemistry due to spectral overlap. Therefore, High-Field NMR (600 MHz) combined with HRMS remains the mandatory standard for final compound characterization and publication-quality validation.

References
  • Source: rsc.
  • Source: acs.
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 2-Iodo-1-benzofuran-6-ol

This document provides a comprehensive, technically grounded protocol for the safe handling of 2-Iodo-1-benzofuran-6-ol. As a niche heterocyclic compound, direct safety data may be limited.

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded protocol for the safe handling of 2-Iodo-1-benzofuran-6-ol. As a niche heterocyclic compound, direct safety data may be limited. Therefore, this guide synthesizes data from the closely related structure, 2-Iodo-1-benzofuran, with established principles of laboratory safety for halogenated aromatic compounds. The primary objective is to create a self-validating system of safety that protects researchers while ensuring experimental integrity.

Hazard Assessment & Risk Summary

The GHS07 "Exclamation Mark" pictogram is associated with this class of compounds, indicating a range of acute hazards.[1][2]

Hazard CategoryDescriptionRequired Action & Rationale
Acute Toxicity (Oral) Harmful if swallowed (H302).[1][2]Do not eat, drink, or smoke in the laboratory. Prevents accidental ingestion.
Skin Irritation Causes skin irritation (H315).[2]Wear appropriate chemical-resistant gloves and a lab coat. Prevents direct contact and local irritation.
Eye Irritation Causes serious eye irritation (H319).[2]Wear chemical splash goggles. Prevents severe eye damage from splashes or aerosolized powder.
Respiratory Irritation May cause respiratory irritation (H335).[1]Handle only within a certified chemical fume hood. Prevents inhalation of dust or vapors.

Core Directive: The Hierarchy of Controls

Before any discussion of Personal Protective Equipment (PPE), it is critical to implement the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.

  • Elimination/Substitution : Not applicable, as the compound is required for research.

  • Engineering Controls : The single most effective control is the mandatory use of a certified chemical fume hood . This contains vapors and fine particulates at the source, drastically reducing inhalation exposure risk.

  • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are essential. Restrict access to the handling area.

  • Personal Protective Equipment (PPE) : The specific equipment detailed below must be used to mitigate risks of dermal, ocular, and incidental exposure.

Required Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 2-Iodo-1-benzofuran-6-ol, from weighing and transfer to reaction work-up.

Eye and Face Protection
  • Requirement : Chemical splash goggles are the minimum standard.[3] Safety glasses with side shields are insufficient as they do not provide a seal around the eyes and offer inadequate protection against splashes, dust, and powders.[3]

  • For High-Risk Operations : When handling larger quantities (>5 g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles .[3][4] The face shield protects the entire face from corrosive splashes.

Hand Protection

The selection of appropriate gloves is critical and depends on the duration and nature of the contact.

  • For Incidental Contact (Weighing, Transfers) : Nitrile gloves are the preferred choice.[5] They provide good protection against incidental splashes of a wide range of chemicals and make tears or punctures easily visible.[6]

  • For Extended Contact (Spill Cleanup, Immersions) : For situations involving prolonged or intentional contact, a more robust glove is necessary. Neoprene gloves offer good resistance to aromatic and halogenated hydrocarbons and are a suitable choice.[5] Always double-glove (a lighter nitrile glove underneath a heavier neoprene glove) for extensive cleanup operations.

  • Causality : The benzofuran structure contains an aromatic hydrocarbon component. The iodo- group makes it a halogenated hydrocarbon. Glove selection must account for these functional groups to prevent chemical permeation and skin contact.[5][6]

Body Protection
  • Requirement : A flame-resistant (FR) or 100% cotton laboratory coat must be worn, fully buttoned, with sleeves rolled down.

  • For Splash Hazards : When handling solutions or larger quantities of the material, a chemical-resistant apron , typically made of rubber or neoprene, should be worn over the lab coat.[5][7] This provides an additional barrier against spills that could saturate the lab coat fabric.

Respiratory Protection
  • Standard Operations : When 2-Iodo-1-benzofuran-6-ol is handled exclusively within a properly functioning chemical fume hood, a respirator is typically not required.[5]

  • Emergency or Maintenance Scenarios : If engineering controls fail or for certain non-routine operations where exposure limits may be exceeded, respiratory protection is necessary. This requires enrollment in your institution's respiratory protection program and a formal fit test.[4][5] A typical choice would be a half-face or full-face air-purifying respirator with organic vapor cartridges.[4][7]

Operational Protocol: Safe Handling Workflow

This step-by-step process integrates the use of PPE into the entire experimental workflow to ensure a self-validating system of safety.

Workflow Diagram: Safe Handling of 2-Iodo-1-benzofuran-6-ol

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Certification & Flow prep2 Don PPE: - Lab Coat - Goggles - Nitrile Gloves prep1->prep2 prep3 Designate & Prepare Work Area in Hood prep2->prep3 handle1 Weigh Solid Compound in Fume Hood prep3->handle1 Begin Work handle2 Perform Chemical Transfer/Reaction handle1->handle2 clean1 Segregate Halogenated Organic Waste handle2->clean1 Conclude Work clean2 Decontaminate Glassware & Surfaces in Hood clean1->clean2 clean3 Doff PPE in Order: 1. Gloves 2. Goggles 3. Lab Coat clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safe handling, from preparation to disposal.

Emergency & Spill Procedures

Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if easy to do so. Seek immediate medical attention.[8]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Cleanup:

  • Small Spill (in fume hood) : Absorb with a non-reactive absorbent material (e.g., vermiculite, sand). Scoop the material into a designated, labeled container for halogenated organic waste.

  • Large Spill : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination. Iodinated organic compounds, such as those used in medical imaging, are known to be persistent in the environment and are poorly removed by standard wastewater treatment.[9][10]

  • DO NOT dispose of 2-Iodo-1-benzofuran-6-ol or any solutions containing it down the drain.

  • Solid Waste : All solid waste, including contaminated absorbent materials, used gloves, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste : All liquid waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."

  • Regulatory Compliance : All waste disposal must adhere strictly to federal, state, and local regulations.[11] Consult your institution's EHS department for specific guidelines and pickup schedules.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside, Environmental Health & Safety. [Link]

  • Section 6C: Protective Equipment. Princeton University, Environmental Health and Safety. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

  • Production, Import/Export, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2-iodo-1-benzofuran — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Krasner, S. W. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. National Center for Biotechnology Information (NCBI). [Link]

  • Lab Safety Equipment & PPE - ChemTalk. ChemTalk. [Link]

  • Iodine Recycling Business – 株式会社合同資源. Godo Shigen Co., Ltd.. [Link]

  • Zhang, W., Fourcade, F., Amrane, A., & Geneste, F. (2023, January 1). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. MDPI. [Link]

  • Drewes, J. E., Fox, P., & Jekel, M. (2001). Fate of organic iodine during wastewater treatment and subsequent groundwater recharge at the Mesa site (Arizona). ResearchGate. [Link]

Sources

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